Product packaging for Einecs 254-686-3(Cat. No.:CAS No. 39897-21-7)

Einecs 254-686-3

Cat. No.: B15194323
CAS No.: 39897-21-7
M. Wt: 340.5 g/mol
InChI Key: RUYGCUWWXPSDMA-UHFFFAOYSA-N
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Description

Einecs 254-686-3 is a useful research compound. Its molecular formula is C18H32N2O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N2O4 B15194323 Einecs 254-686-3 CAS No. 39897-21-7

Properties

CAS No.

39897-21-7

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-(ethenoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;3-4H,1H2,2H3,(H,7,10)(H,8,9)

InChI Key

RUYGCUWWXPSDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Safety and Handling of 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione) [Einecs 254-686-3]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione), identified by Einecs number 254-686-3 and CAS number 3006-93-7. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This substance is a solid, appearing as a dry powder or wet solid, and is known by several synonyms including m-Phenylenebismaleimide and N,N'-m-Phenylenedimaleimide. It is characterized by the following properties:

PropertyValue
Molecular Formula C14H8N2O4
Molecular Weight 268.23 g/mol
Melting Point 198-202 °C[1][2]
Boiling Point 499.3 °C at 760 mmHg[1]
Density 1.6 g/cm³[1]
Flash Point 250.7 °C[1]
Water Solubility Negligible[1]
Appearance Pale yellow to greyish reddish yellow crystal powder[2]

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione) is classified with the following hazards:

  • Signal Word: Danger[1][2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2]

    • H315: Causes skin irritation

    • H317: May cause an allergic skin reaction

    • H319: Causes serious eye irritation

    • H330: Fatal if inhaled[2][3][4]

    • H335: May cause respiratory irritation

Toxicological Data

The acute toxicity values for this compound are summarized below. These values are critical for understanding its potential health effects upon exposure.

Toxicity EndpointValueSpecies
LD50 (Oral) 1370 mg/kg[1][5]Rat
LD50 (Oral) 250 mg/kg[1][5]Mouse
LC50 (Inhalation) 55 mg/m³/4H[5]Rat

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a small number of animals to classify a substance's toxicity.[4]

cluster_0 Step 1: Initial Dosing cluster_1 Step 2: Observation & Decision cluster_2 Step 3: Subsequent Actions Dose_3_Animals Dose 3 animals (usually female) at a starting dose level Mortality_Check Mortality or moribund status observed? Dose_3_Animals->Mortality_Check Stop_Testing Stop testing and classify Mortality_Check->Stop_Testing Yes (specific criteria met) Dose_Lower Dose next step with 3 animals at a lower dose Mortality_Check->Dose_Lower Yes (criteria for lower dose met) Dose_Higher Dose next step with 3 animals at a higher dose Mortality_Check->Dose_Higher No cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Analysis Animal_Acclimatization Acclimatize animals (e.g., rats) for at least 5 days Expose_Animals Expose groups of animals (nose-only or whole-body) for a fixed duration (e.g., 4 hours) Animal_Acclimatization->Expose_Animals Generate_Atmosphere Generate test atmosphere (gas, vapor, or aerosol) Generate_Atmosphere->Expose_Animals Observe_14_Days Observe animals for 14 days (mortality, clinical signs, body weight) Expose_Animals->Observe_14_Days Necropsy Perform gross necropsy on all animals Observe_14_Days->Necropsy Data_Analysis Analyze data to determine LC50 and toxicity classification Necropsy->Data_Analysis cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don appropriate Personal Protective Equipment (PPE) Review_SDS->Don_PPE Use_Fume_Hood Handle chemical in a well-ventilated fume hood Don_PPE->Use_Fume_Hood Minimize_Quantity Use the minimum quantity necessary Use_Fume_Hood->Minimize_Quantity Proper_Storage Store chemical in a designated, compatible, and sealed container Minimize_Quantity->Proper_Storage Decontaminate Decontaminate work area Proper_Storage->Decontaminate Dispose_Waste Dispose of waste according to institutional and local regulations Decontaminate->Dispose_Waste Remove_PPE Remove and dispose of/clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

References

Technical Guide: 2-(2-Butoxyethoxy)ethyl Acetate (EINECS 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 124-17-4

Synonyms: Diethylene Glycol Monobutyl Ether Acetate (DGBEA), Butyl CARBITOL™ Acetate, Butyl Diglycol Acetate

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-butoxyethoxy)ethyl acetate (CAS No. 124-17-4), a chemical compound corresponding to EINECS number 254-686-3. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's physicochemical properties, metabolic fate, and toxicological profile. While direct interactions with specific cellular signaling pathways are not extensively documented in publicly available literature, this guide outlines the established metabolic pathway and provides details on relevant experimental methodologies. The potential applications in pharmaceutical formulations are also discussed, drawing parallels with structurally similar glycol ethers.

Physicochemical Properties

2-(2-butoxyethoxy)ethyl acetate is a high-boiling, colorless liquid with a mild odor. It exhibits good solvency for a variety of resins and is miscible with many organic solvents.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC10H20O4[2]
Molecular Weight204.26 g/mol [2]
Density0.978 g/mL at 25 °C[1]
Boiling Point245 °C[1]
Melting Point-32 °C[1]
Flash Point102 °C (closed cup)[1]
Water Solubility65 g/L at 20 °C[1][2]
Vapor Pressure0.04 mmHg at 20 °C[1]
LogP1.38280[2]

Metabolism and Toxicokinetics

The primary metabolic pathway of 2-(2-butoxyethoxy)ethyl acetate involves rapid hydrolysis to diethylene glycol monobutyl ether (DGBE), which is then oxidized to 2-(2-butoxyethoxy)acetic acid (DBAA), the major urinary metabolite.[3] No unchanged parent compound or DGBE is typically detected in the urine.[3]

Metabolic Pathway

The metabolic conversion of 2-(2-butoxyethoxy)ethyl acetate is a two-step process.

metabolic_pathway DBGEA 2-(2-Butoxyethoxy)ethyl Acetate DGBE Diethylene Glycol Monobutyl Ether (DGBE) DBGEA->DGBE Ester Hydrolysis (Blood) DBAA 2-(2-Butoxyethoxy)acetic Acid (DBAA) DGBE->DBAA Oxidation

Metabolic pathway of 2-(2-butoxyethoxy)ethyl acetate.
Toxicological Data

The acute toxicity of 2-(2-butoxyethoxy)ethyl acetate has been evaluated in several animal models. The available data is summarized below.

RouteSpeciesValueReference
Oral LD50Rat6500 mg/kg[1]
Oral LD50Rabbit2260 mg/kg[1]
Oral LD50Chicken5 mL/kg[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and metabolic studies of 2-(2-butoxyethoxy)ethyl acetate are crucial for reproducible research. The following sections outline the methodologies found in the literature.

Synthesis: Continuous Esterification

A method for the continuous production of 2-(2-butoxyethoxy)ethyl acetate involves the esterification of diethylene glycol monobutyl ether with acetic acid.

  • Reactants: Diethylene glycol monobutyl ether and acetic acid.[4]

  • Catalyst: Solid acid catalyst in a two-part fixed bed reactor.[4]

  • Reaction Temperature: 70-150 °C.[4]

  • Procedure:

    • The reactants are passed through the fixed bed reactors for continuous esterification.[4]

    • Water generated during the reaction is removed by azeotropic distillation.[4]

    • The reaction product undergoes rectification to remove and recover unreacted starting materials, yielding the final product.[4]

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

OSHA Method 83 provides a validated procedure for the determination of 2-(2-butoxyethoxy)ethyl acetate in air samples.

  • Sample Collection: Air is drawn through a standard size coconut shell charcoal tube.[5][6]

  • Desorption: The charcoal is desorbed with a 95/5 (v/v) solution of methylene chloride and methanol.[5][6]

  • Analysis: The desorbed sample is analyzed by gas chromatography using a flame ionization detector (GC-FID).[5][6]

  • Storage: Samples should be stored at 0°C or colder to minimize hydrolysis.[5][6]

In Vitro Hydrolysis and In Vivo Metabolism in Rats

A study investigating the metabolic fate of 2-(2-butoxyethoxy)ethyl acetate in rats provides a framework for its toxicokinetic evaluation.

  • In Vitro Hydrolysis:

    • The compound (at a concentration of 5 mM) is incubated in rat blood.[3]

    • The hydrolysis to diethylene glycol monobutyl ether (DGBE) is monitored over time. The reported half-life is less than 3 minutes.[3]

  • In Vivo Metabolism and Disposition:

    • Male Sprague-Dawley rats are administered ¹⁴C-labeled 2-(2-butoxyethoxy)ethyl acetate orally at doses of 200 or 2000 mg/kg.[3]

    • Urine is collected over 24 hours to identify and quantify metabolites.[3]

    • The primary metabolite identified is 2-(2-butoxyethoxy)acetic acid.[3]

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct effects of 2-(2-butoxyethoxy)ethyl acetate or its primary metabolite, 2-(2-butoxyethoxy)acetic acid, on specific cellular signaling pathways. Research on the toxicological effects of the parent compound and its metabolites has primarily focused on hematological effects and general cytotoxicity rather than targeted interactions with signaling cascades.[7] The cytotoxic effects of the intermediate metabolite of the related compound 2-butoxyethanol, butoxyacetaldehyde, have been shown to involve alterations in cell morphology and depolymerization of actin-containing stress fibers in vitro.[8] Further research is required to elucidate any potential interactions of 2-(2-butoxyethoxy)ethyl acetate and its metabolites with intracellular signaling.

Relevance to Drug Development

While 2-(2-butoxyethoxy)ethyl acetate is predominantly used as an industrial solvent, its properties and those of structurally similar compounds, such as diethylene glycol monoethyl ether (DEGEE), suggest potential applications in pharmaceutical formulations.[1]

Potential as a Pharmaceutical Excipient

Glycol ethers like DEGEE are utilized in topical, oral, and parenteral drug delivery systems as solvents, solubilizers, and penetration enhancers.[9][10][11] Given its solvent characteristics, 2-(2-butoxyethoxy)ethyl acetate could potentially be explored for similar applications, particularly in topical formulations where its slow evaporation rate could be advantageous.[1] However, a thorough evaluation of its safety and compatibility with active pharmaceutical ingredients would be necessary.

Logical Flow for Formulation Consideration

The decision-making process for considering 2-(2-butoxyethoxy)ethyl acetate as a novel excipient would follow a logical progression.

formulation_consideration cluster_preclinical Preclinical Evaluation cluster_formulation Formulation Development cluster_clinical Clinical Assessment solubility Solubility & Compatibility Studies penetration In Vitro Skin Penetration solubility->penetration toxicity Local & Systemic Toxicity penetration->toxicity prototype Prototype Formulation toxicity->prototype stability Stability & Characterization prototype->stability phase1 Phase I Safety & Tolerability stability->phase1

References

In-Depth Technical Guide to Einecs 254-686-3 (11-Bromo-1-undecene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 254-686-3, commonly known as 11-bromo-1-undecene. This document details its nomenclature, physicochemical properties, and key applications in organic synthesis, with a focus on polymerization and functionalization reactions. Detailed experimental protocols for significant applications are provided to facilitate research and development.

Nomenclature and Identification

The substance registered under Einecs 254-686-3 is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable intermediate in chemical synthesis.

Table 1: Synonyms and Common Names

TypeName/Identifier
IUPAC Name 11-bromoundec-1-ene
CAS Number 7766-50-9
EINECS Number 254-686-3
Common Synonyms 1-Bromo-10-undecene, ω-Bromoundecylene
Molecular Formula C₁₁H₂₁Br
InChI Key YPLVPFUSXYSHJD-UHFFFAOYSA-N

Physicochemical Properties

11-Bromo-1-undecene is a colorless to pale yellow liquid with properties that make it suitable for a variety of organic reactions.[1] It is soluble in organic solvents like alcohols and ethers but has low solubility in water.[1]

Table 2: Quantitative Physicochemical Data

PropertyValueReference(s)
Molecular Weight 233.19 g/mol [2]
Boiling Point 149-150 °C at 35 mmHg[2]
Density 1.063 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.468[3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility in Water 0.2422 mg/L at 25°C (estimated)[4]

Core Applications and Reactivity

The dual functionality of 11-bromo-1-undecene, possessing both a terminal double bond and a primary alkyl bromide, allows for a wide range of chemical transformations. The terminal alkene can undergo polymerization and addition reactions, while the alkyl bromide is a reactive site for nucleophilic substitution and the formation of organometallic reagents.[5]

Polymer Synthesis

11-Bromo-1-undecene is a key monomer for producing functionalized polyolefins. The pendant bromo groups in the resulting polymer serve as reactive handles for further modification.[5]

  • Brominated Polyethylene: It can be copolymerized with ethylene using metallocene catalysts to create brominated polyethylene. This introduces a reactive bromine atom at the end of side chains, allowing for further functionalization of the polymer.[3][5]

  • Anion Exchange Membranes (AEMs): This compound is used in the synthesis of poly(olefin)-based AEMs. These membranes are crucial components in alkaline fuel cells.[3]

Nucleophilic Substitution

The primary alkyl bromide readily undergoes nucleophilic substitution (Sɴ2) reactions. This allows for the introduction of a wide variety of functional groups, such as amines, thiols, and carboxylates, making it a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and specialty materials.[5]

Grignard Reagent Formation

The alkyl bromide can react with magnesium to form a Grignard reagent, 10-undecenylmagnesium bromide. This organometallic compound is a powerful nucleophile used to create new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 11-bromo-1-undecene.

Synthesis of Poly(olefin)-Based Anion Exchange Membranes (AEMs)

This protocol describes the synthesis of a bromoalkyl-functionalized poly(olefin) via Ziegler-Natta polymerization, followed by its conversion into a quaternary ammonium-containing AEM.

Part 1: Copolymerization

  • Reactor Setup: Introduce 50 mL of toluene into a 100 mL glass bottle equipped with a magnetic stirrer.

  • Monomer Addition: Inject 11-bromo-1-undecene (2.0 g, 8.58 mmol) and 4-(4-methylphenyl)-1-butene (6.4 g, 43.83 mmol) into the reactor.

  • Initiation: Add 0.05 g of TiCl₃·AA and 1.0 mL of AlEt₂Cl (1.0 M in heptane) to the glass bottle to initiate the copolymerization.

Part 2: Membrane Fabrication and Quaternization

  • Solution Casting: Dissolve the synthesized copolymer in tetrahydrofuran (THF) to create a 4 wt % solution. Cast this solution onto a leveled PTFE mold.

  • Drying: Dry the cast film at 50 °C under ambient pressure for 24 hours, followed by vacuum drying for another 24 hours at 50 °C. This will yield a transparent film approximately 60 ± 5 μm thick.

  • Quaternization: Immerse the membrane in a trimethylamine solution at 35 °C for 72 hours. This step converts the pendant bromoalkyl groups into quaternary ammonium groups, yielding the final anion exchange membrane.

Metallocene-Catalyzed Synthesis of Brominated Polyethylene

This procedure outlines the copolymerization of ethylene and 11-bromo-1-undecene using a metallocene catalyst.

  • Materials: Use dried and purified 11-bromo-1-undecene and solvents. Ethylene should be purified by passing it through deoxygenated and dehydrated columns. The catalyst system consists of a metallocene complex, such as rac–Et(H4Ind)2ZrCl2, and a cocatalyst, like modified methylaluminoxane (MMAO).[1]

  • Polymerization: Conduct the polymerization in a suitable reactor under an ethylene atmosphere. The incorporation of 11-bromo-1-undecene can be controlled by the initial monomer feed and the choice of cocatalyst. Using dried methylaluminoxane (dMAO) can significantly increase the incorporation of the bromo-comonomer.[1]

  • Analysis: The resulting brominated polyethylene can be characterized by ¹H NMR spectroscopy, with the signal for the methylene group adjacent to the bromine (–CH₂–Br) appearing around 3.5 ppm.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships for the synthesis and reactions of 11-bromo-1-undecene.

experimental_workflow_AEM cluster_copolymerization Part 1: Copolymerization cluster_fabrication Part 2: Membrane Fabrication monomers 11-Bromo-1-undecene + 4-(4-methylphenyl)-1-butene in Toluene catalyst Ziegler-Natta Catalyst (TiCl3·AA + AlEt2Cl) monomers->catalyst Initiation copolymer Bromoalkyl-functionalized Poly(olefin) catalyst->copolymer Polymerization dissolution Dissolve Copolymer in THF (4 wt%) copolymer->dissolution casting Cast Solution on PTFE Mold dissolution->casting drying Dry at 50°C (Ambient + Vacuum) casting->drying quaternization Immerse in Trimethylamine Solution drying->quaternization final_product Anion Exchange Membrane (AEM) quaternization->final_product

Caption: Workflow for Anion Exchange Membrane (AEM) Synthesis.

logical_relationship_reactivity cluster_alkene Reactions at the Alkene cluster_bromide Reactions at the Alkyl Bromide start This compound (11-Bromo-1-undecene) polymerization Polymerization / Copolymerization start->polymerization Metallocene or Ziegler-Natta Catalyst addition Addition Reactions (e.g., Hydrobromination) start->addition e.g., HBr, Peroxides nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub Nucleophile (Nu⁻) grignard Grignard Reagent Formation start->grignard Magnesium (Mg) Functionalized Polymers Functionalized Polymers polymerization->Functionalized Polymers Functionalized Undecenes\n(R-Nu) Functionalized Undecenes (R-Nu) nucleophilic_sub->Functionalized Undecenes\n(R-Nu) Grignard Reagent\n(R-MgBr) Grignard Reagent (R-MgBr) grignard->Grignard Reagent\n(R-MgBr)

Caption: Reactivity Pathways of 11-Bromo-1-undecene.

References

Einecs 254-686-3 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of the Physical and Chemical Properties of Einecs 254-686-3

Executive Summary

This technical guide addresses the physical and chemical properties, experimental protocols, and biological significance of the chemical entity identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3. Extensive database searches have identified this EINECS number is linked to the Chemical Abstracts Service (CAS) number 39897-21-7 and the molecular formula C18H32N2O4 . However, publicly available information regarding the specific properties, experimental methodologies, and biological activity of this compound is exceptionally scarce. This document outlines the findings and the limitations encountered during the information retrieval process.

Chemical Identification

Initial searches across multiple chemical databases confirmed the association between this compound and CAS 39897-21-7. One source tentatively identifies this CAS number as N-[(Vinyloxy)carbonyl]-L-alanine, compound with dicyclohexylamine (1:1) . However, this identification is not widely corroborated across other major chemical inventories and should be considered provisional.

Physical and Chemical Properties

Experimental Protocols

Due to the absence of published studies detailing the physicochemical properties of this compound, no experimental protocols for their determination can be provided.

Biological Activity and Signaling Pathways

An extensive search of scientific literature and biomedical databases revealed no information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Consequently, no data relevant to drug development professionals is available at this time.

Logical Workflow for Information Retrieval

The following diagram illustrates the systematic approach undertaken to gather information on this compound.

start Start: User Request for This compound Data search1 Initial Search: Identify Chemical Identity start->search1 result1 Result: CAS 39897-21-7 Formula: C18H32N2O4 search1->result1 search2 Comprehensive Search: Physical & Chemical Properties result1->search2 search3 Targeted Search: Experimental Protocols result1->search3 search4 Literature & Database Search: Biological Activity & Signaling Pathways result1->search4 search5 Supplementary Search: SDS, Suppliers, Patents, Articles result1->search5 result_neg Result: No Substantial Data Found search2->result_neg search3->result_neg search4->result_neg search5->result_neg conclusion Conclusion: Insufficient Publicly Available Information result_neg->conclusion

Caption: Workflow for the attempted retrieval of information on this compound.

Conclusion

Despite a multi-faceted search strategy, there is a significant lack of publicly available scientific and technical data for the chemical substance associated with this compound. The information required to fulfill the core requirements of an in-depth technical guide—including quantitative data, experimental protocols, and biological activity—could not be obtained. It is recommended that researchers interested in this compound consider primary research to determine its properties and potential applications.

Technical Guide on the Toxicological Data of 4,4'-Methylenebis(2-chloroaniline) (EINECS 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) and regulatory guidelines before handling this substance.

Introduction

The substance identified by EINECS number 254-686-3 is 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA or MBOCA.[1][2] It is an aromatic amine primarily used as a curing agent for polyurethane elastomers.[1][3] Structurally similar to the known human bladder carcinogen benzidine, MOCA has been the subject of numerous toxicological studies.[1] This guide provides a comprehensive overview of its toxicological profile, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

  • CAS Number: 101-14-4[2]

  • Molecular Formula: C₁₃H₁₂Cl₂N₂[2]

  • Relative Molecular Mass: 267.15[4][5]

  • Appearance: Colorless to light brown crystalline solid or pellet with a faint amine-like odor.[2][4][5]

  • Solubility: Slightly soluble in water; soluble in dilute acids, ether, and alcohol.[4][5]

Toxicological Data Summary

The toxicological data for MOCA indicates significant health hazards, including carcinogenicity and acute toxicity. The following tables summarize the available quantitative data.

EndpointValueSpeciesRouteSource
LD502,000 mg/kgRatOral[6]
LD50>2,000 mg/kgRatDermal[6]

Experimental Protocol: Acute Oral LD50 (Rat)

While the specific guideline for the cited LD50 value is not provided in the search results, a typical acute oral toxicity study (e.g., OECD Guideline 423) would involve the following methodology:

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used.

  • Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

  • Dose Administration: The substance is administered in a single dose by gavage. A range of doses is typically used to determine the dose that is lethal to 50% of the test animals.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

MOCA is classified as a probable human carcinogen (Group B2) by the EPA and a Group 1 carcinogen by IARC.[1][3] Animal studies have demonstrated that MOCA induces tumors in multiple organs.[1][3]

SpeciesRouteTarget Organs for TumorsSource
RatOralLiver, lung, urinary bladder, mammary glands.[3][3]
MouseOralLiver[7]
DogOralUrinary bladder[1]

Experimental Protocol: Chronic Oral Carcinogenicity Study (Dog)

A long-term study in dogs that demonstrated the carcinogenicity of MOCA involved the following protocol:

  • Test Animals: Female beagle dogs were used in the study.

  • Dose Administration: MOCA was administered orally in a gelatin capsule.

  • Duration: The study was conducted for a period of up to 9 years.

  • Endpoints: The study evaluated the incidence of tumors, with a particular focus on the urinary bladder.

MOCA has been shown to be genotoxic. It interacts with DNA to form adducts in urothelial cells.[8] Studies in exposed workers have also shown an induction of sister chromatid exchange and micronuclei in urothelial cells and lymphocytes.[8]

  • Acute Exposure: Accidental human exposure has resulted in gastrointestinal distress, transitory kidney damage, and burning of the face and eyes.[3] It can also interfere with the blood's ability to carry oxygen, leading to headaches, dizziness, nausea, and a bluish discoloration of the skin and lips.

  • Chronic Exposure: There is limited information on the chronic, non-cancer effects of MOCA in humans.[3] Epidemiological studies have suggested a link between MOCA exposure and bladder cancer in workers, though the data is not sufficient to establish a definitive causal relationship.[7]

Visualizations

The following diagram illustrates a general workflow for assessing the toxicological hazards of a chemical substance like MOCA.

A Hazard Identification (Is the substance hazardous?) B Dose-Response Assessment (What is the relationship between dose and effect?) A->B F Hazard Classification (e.g., Carcinogen, Acute Toxicant) A->F C Exposure Assessment (What is the level of exposure?) B->C G Derivation of Health-Based Guidance Values (e.g., RfD, MRL) B->G D Risk Characterization (What is the probability of an adverse effect?) C->D H Quantification of Exposure Pathways (e.g., Inhalation, Dermal) C->H J Risk Management Decisions D->J E Data Gathering (Literature Review, In Vitro/In Vivo Studies) E->A I Integration of Hazard and Exposure Data F->I G->I H->I I->D

Caption: General workflow for toxicological hazard assessment.

The following diagram illustrates a simplified logical pathway from MOCA exposure to the development of cancer, based on the available data.

cluster_exposure Exposure cluster_internal Internal Processes cluster_outcome Health Outcome A Occupational Exposure (Dermal, Inhalation) B Absorption and Distribution A->B C Metabolic Activation B->C D DNA Adduct Formation C->D E Genotoxicity (Sister Chromatid Exchange, Micronuclei) D->E F Cellular Damage and Proliferation E->F G Tumor Initiation and Progression F->G H Cancer (Bladder, Liver, Lung) G->H

Caption: Simplified pathway of MOCA-induced carcinogenicity.

Regulatory Status and Exposure Limits

  • IARC: Group 1 - Carcinogenic to humans.[1]

  • EPA: Group B2 - Probable human carcinogen.[3]

  • ACGIH TLV-TWA: 0.01 ppm.[1]

  • NIOSH REL: The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) for MOCA.[3]

  • EPA Provisional Reference Dose (RfD): 0.0007 mg/kg/day.[3]

Conclusion

The toxicological data for 4,4'-Methylenebis(2-chloroaniline) (EINECS 254-686-3) clearly indicate that it is a hazardous substance with carcinogenic and acute toxic effects. The evidence from animal studies is strong, and there is supporting evidence of genotoxicity in exposed human populations. Professionals working with this substance should adhere to strict safety protocols to minimize exposure and mitigate the associated health risks. Further research into the chronic non-cancer effects and the precise mechanisms of carcinogenicity in humans is warranted.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Octocrylene (EINECS 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octocrylene (EINECS 254-686-3), chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is an organic compound widely used as a UV filter in sunscreens and other personal care products to protect against UVB and short-wave UVA radiation.[1][2] Its high production volume and widespread use have led to its detection in various environmental compartments, prompting a thorough evaluation of its environmental fate and transport.[3][4] This document provides a comprehensive technical overview of the current scientific understanding of Octocrylene's behavior in the environment, including its persistence, bioaccumulation potential, and mobility. Detailed experimental protocols for key studies are provided, along with visualizations of its degradation pathways and environmental distribution.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Octocrylene is a viscous, oil-soluble liquid characterized by high lipophilicity.[3][5] These properties are summarized in the table below.

PropertyValueReference
CAS Number 6197-30-4[5]
Molecular Formula C24H27NO2[5]
Molecular Weight 361.48 g/mol [5]
Physical State Viscous liquid[3]
Water Solubility Very low[3][4]
Log Kow (Octanol-Water Partition Coefficient) 6.88[6][7]
Boiling Point 218 °C at 1.5 mmHg[5]
Density 1.051 g/mL at 25 °C[5]

Environmental Fate

The environmental fate of Octocrylene is characterized by its persistence in some environmental compartments and its transformation through various biotic and abiotic processes.

Persistence and Degradation

Octocrylene is generally considered to be poorly biodegradable and resistant to abiotic hydrolysis and photolysis.[4][6] However, it can be transformed through other processes such as biodegradation under specific conditions and chlorination.

Biodegradation: Standard tests for ready biodegradability have shown that Octocrylene is not readily biodegradable.[8] Studies in wastewater treatment plants (WWTPs) indicated little to no degradation under aerobic conditions.[1] However, biotransformation has been observed in sediment conditions.[8] Specific microbial communities have shown the ability to degrade Octocrylene. For instance, Mycobacterium agri has been shown to biodegrade 19.1% of added Octocrylene, suggesting that natural degradation mechanisms exist.[9][10]

Photodegradation: While generally considered stable against photolysis, some studies have investigated its photodegradation.[6] When exposed to UV light in aqueous solutions, Octocrylene can be eliminated, leading to the formation of photo-transformation products.[11] The presence of other UV filters, such as ethylhexyl methoxycinnamate, can alter the degradation rates and lead to the formation of mixed transformation products.[11] A significant degradation product of Octocrylene is benzophenone, a known carcinogen and endocrine disruptor, which can form over time in products containing Octocrylene.[12][13]

Hydrolysis: Octocrylene is resistant to abiotic hydrolysis.[6]

Chlorination: In conditions typical of wastewater treatment or swimming pools, Octocrylene can react with chlorine to form a variety of disinfection byproducts.[1][7] A study identified eleven such byproducts, including benzophenone and various chlorinated derivatives.[1][7]

The following table summarizes the degradation data for Octocrylene.

Degradation ProcessFindingReference
Ready Biodegradability Not readily biodegradable[8]
Wastewater Treatment Poorly removed (0-10% degradation in aerobic conditions)[1]
Biodegradation in Sediment Evidence of biotransformation[8]
Microbial Degradation Mycobacterium agri biodegraded 19.1% in a lab study[10]
Photodegradation Can be eliminated by UV light, forming transformation products[11]
Hydrolysis Resistant to abiotic hydrolysis[6]
Chlorination Degrades into at least 11 disinfection byproducts[1][7]
Bioaccumulation

Due to its high lipophilicity (log Kow of 6.88), there have been concerns about Octocrylene's potential to bioaccumulate in aquatic organisms.[6][7]

Several studies have investigated the bioconcentration and biomagnification of Octocrylene in fish. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water, while the biomagnification factor (BMF) indicates its potential to accumulate through the food chain.

A key study determined the BCF in zebrafish and the BMF in rainbow trout. The results indicated that while Octocrylene does accumulate in fish, the BCF is below the regulatory threshold for bioaccumulation as defined by REACH.[3][4] The low BMF value suggests that it does not significantly accumulate along the food chain.[3]

Bioaccumulation ParameterOrganismValueConclusionReference
Bioconcentration Factor (BCF) Zebrafish (Danio rerio)858 L/kg (growth and lipid corrected)Not considered bioaccumulative according to REACH criteria[3]
Biomagnification Factor (BMF) Rainbow Trout (Oncorhynchus mykiss)0.0335 (corrected)No significant accumulation along the food chain[3]
Mobility and Transport

Octocrylene's low water solubility and high lipophilicity result in a high potential for sorption to organic matter in soil and sediment.[4] This means that in aquatic environments, it is likely to partition from the water column to sediment.

The primary pathway for Octocrylene to enter the environment is through wastewater discharges from households and industries, as it is washed off during showering and swimming.[14][15] Its presence in freshwater and marine environments is often linked to recreational activities or wastewater effluent.[4] Due to its persistence and high sorption capacity, it can accumulate in sediments.[6]

The potential for a chemical to adsorb to soil and sediment is often quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter, reducing its mobility in the environment.[16] While specific Koc values for Octocrylene were not found in the provided search results, its high log Kow suggests a high Koc.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of protocols for key experiments related to the environmental fate of Octocrylene.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD 305)

This type of study is critical for assessing the bioaccumulation potential of substances like Octocrylene.[17]

Objective: To determine the bioconcentration factor (BCF) and biomagnification factor (BMF) of Octocrylene in fish.

Methodology for Bioconcentration (Aqueous Exposure):

  • Test Organism: Zebrafish (Danio rerio) are often used.

  • Exposure: Fish are exposed to a constant, low concentration of 14C-labeled Octocrylene in the water for an uptake phase (e.g., 28 days). Passive dosing techniques may be required due to the low water solubility of Octocrylene to ensure a stable exposure concentration.[3]

  • Depuration: Following the uptake phase, fish are transferred to clean water for a depuration phase (e.g., 28 days).

  • Sampling: Water and fish samples are taken at regular intervals during both phases.

  • Analysis: The concentration of Octocrylene (and its metabolites, if applicable) in fish tissue and water is determined using liquid scintillation counting for the 14C-label.

  • Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Kinetic BCFs are derived from the uptake and depuration rate constants.

Methodology for Biomagnification (Dietary Exposure):

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) are a common choice.

  • Exposure: Fish are fed a diet containing a known concentration of Octocrylene for an uptake phase.

  • Depuration: After the uptake phase, the fish are fed a clean diet.

  • Sampling and Analysis: Similar to the BCF study, fish are sampled throughout the experiment to determine the concentration of Octocrylene in their tissues.

  • Calculation: The BMF is calculated based on the uptake and elimination kinetics from the dietary exposure.

Chlorination of Octocrylene

This experiment investigates the transformation of Octocrylene under conditions simulating water disinfection processes.[1]

Objective: To identify the degradation byproducts of Octocrylene when it reacts with sodium hypochlorite.

Methodology:

  • Preparation: Octocrylene is dissolved in a solvent like acetonitrile and then diluted with water to a final concentration relevant to environmental or swimming pool scenarios (e.g., ~10⁻⁶ M).[7]

  • Reaction: A sodium hypochlorite solution is added dropwise to the Octocrylene solution under constant stirring at room temperature. The molar ratio of Octocrylene to hypochlorite is set (e.g., 1:20).[1]

  • Quenching: After a set reaction time (e.g., 2 hours), the reaction is stopped by adding a quenching agent like sodium thiosulphate.[1]

  • Extraction and Isolation: The reaction mixture is concentrated (e.g., by lyophilization), and the byproducts are extracted and separated using techniques like High-Performance Liquid Chromatography (HPLC).

  • Identification: The chemical structures of the isolated byproducts are determined using advanced analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of Octocrylene's environmental fate.

Environmental Fate and Transport of Octocrylene

PCPs Personal Care Products (e.g., Sunscreens) Human Human Use (Recreation, Daily Use) PCPs->Human Application WWTP Wastewater Treatment Plant (WWTP) Human->WWTP Washing off Water Aquatic Environment (Water Column) Human->Water Direct release (Swimming) WWTP->Water Effluent Discharge (Poor removal) Sediment Sediment Water->Sediment Sorption / Partitioning (High Koc) Biota Aquatic Biota (e.g., Fish, Coral) Water->Biota Bioconcentration Degradation Degradation Products (e.g., Benzophenone, Chlorination Byproducts) Water->Degradation Photodegradation Chlorination Sediment->Water Resuspension Sediment->Degradation Biotransformation Biota->Biota Octocrylene Octocrylene Photo Photodegradation (UV Light) Octocrylene->Photo Bio Biodegradation (e.g., M. agri) Octocrylene->Bio Chloro Chlorination (e.g., in WWTP) Octocrylene->Chloro Benzophenone Benzophenone Photo->Benzophenone PhotoTPs Other Photo- Transformation Products Photo->PhotoTPs BioTPs Biotransformation Metabolites Bio->BioTPs Chloro->Benzophenone ChloroTPs Chlorinated Disinfection Byproducts (DPs) Chloro->ChloroTPs

References

Unable to Proceed: Ambiguous Chemical Identity for Einecs 254-686-3

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to fulfill the request for an in-depth technical guide on the substance identified by Einecs 254-686-3 have revealed significant ambiguity and conflicting data regarding its precise chemical identity. As a result, the development of the requested whitepaper cannot proceed until this fundamental issue is resolved.

The Einecs number 254-686-3 is associated with the CAS number 39897-21-7. However, searches across various chemical databases, supplier catalogs, and regulatory agency websites have yielded contradictory information for this specific identifier.

Several sources inconclusively describe the substance as a derivative of either L-alanine or L-serine. This lack of a definitive chemical name and structure makes it impossible to conduct the necessary historical research, gather accurate experimental data, or delineate any relevant biological signaling pathways as requested.

Further complicating the matter, searches for this CAS number have also erroneously linked to unrelated compounds such as the fungicide Carbendazim (CAS 10605-21-7) and commercial adhesives. This suggests potential errors or inconsistencies in public chemical databases.

Without a confirmed and unambiguous chemical identity for this compound, any attempt to generate a technical guide would be based on speculation and could lead to the dissemination of inaccurate information. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are entirely dependent on a precise understanding of the molecule .

The creation of an in-depth technical guide as specified is not feasible at this time due to the lack of a clear and consistent chemical identity for this compound. Further clarification and a definitive identification of the substance are required before any meaningful research and content generation can commence.

Methodological & Application

Synthesis Protocol for Einecs 254-686-3: 3-(2-Ethylhexyloxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Einecs 254-686-3, chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol and commonly referred to as ethylhexylglycerin, is a versatile compound with significant applications in the cosmetic and pharmaceutical industries. It functions as a surfactant, emollient, skin conditioning agent, and preservative potentiator.[][2] Its antimicrobial properties make it an effective alternative to traditional preservatives like parabens.[2] The synthesis of high-purity ethylhexylglycerin is crucial for its safe and effective use in consumer products.

Two primary synthesis routes are detailed in this document. The first involves the acid-catalyzed ring-opening of 2-ethylhexyl glycidyl ether with acetone, followed by hydrolysis. The second is a Williamson ether synthesis, reacting 2-ethylhexanol with a glycerol derivative. The choice of synthesis route can depend on factors such as starting material availability, desired purity, and scalability.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening of 2-Ethylhexyl Glycidyl Ether

This protocol describes the synthesis of 3-(2-ethylhexyloxy)propane-1,2-diol via the reaction of 2-ethylhexyl glycidyl ether with acetone, catalyzed by boron trifluoride diethyl etherate, followed by hydrolysis.

Materials:

  • 2-Ethylhexyl glycidyl ether

  • Acetone

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methylamine aqueous solution or Ammonium hydroxide solution (Terminator)

  • Formic acid

  • Sodium bicarbonate

  • Distilled water

  • Stabilizer

Equipment:

  • 2000 mL four-neck flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Short-path distillation apparatus

Procedure:

  • Reaction Setup: In a 2000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 330 g of 2-ethylhexyl glycidyl ether. Place the flask in a water bath to maintain the reaction temperature.

  • Addition of Reactants: While stirring, control the temperature at 10-20°C. Simultaneously add 175 g of acetone and 15 g of boron trifluoride diethyl etherate catalyst dropwise over 40 minutes.[3][4]

  • Reaction: After the addition is complete, maintain the reaction mixture at 10-20°C for 120 minutes.[3]

  • Termination: Add 15 g of methylamine aqueous solution (or 20 g of ammoniacal liquor) and stir for 10 minutes to terminate the reaction.[3]

  • Solvent Removal: Remove the excess acetone by distillation under reduced pressure.[3]

  • Hydrolysis: To the remaining reactants, add 40 g of formic acid and 50 g of distilled water. Heat the mixture in a water bath at 50-55°C for 180 minutes.[3]

  • Work-up:

    • Allow the mixture to stand and separate into layers.

    • Separate the oil phase and neutralize it with sodium bicarbonate until it reaches a neutral pH.

    • Wash the oil phase twice with distilled water.[3]

  • Stabilization and Purification:

    • Add a stabilizer to the washed oil phase.

    • Perform short-path distillation under a vacuum of 40-50 Pa.

    • Collect the distillate at a temperature range of 135-145°C to obtain high-purity 3-(2-ethylhexyloxy)propane-1,2-diol.[3]

Protocol 2: Williamson Ether Synthesis from 2-Ethylhexanol

This protocol outlines the synthesis of 3-(2-ethylhexyloxy)propane-1,2-diol from 2-ethylhexanol and 3-chloro-1,2-propanediol in the presence of a base.

Materials:

  • 2-Ethylhexanol (Isooctanol)

  • 3-Chloro-1,2-propanediol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) solution

  • Water

Equipment:

  • Pre-mixing tank

  • Raw material storage tanks with oil bath heating

  • Micromixer

  • Microchannel reactor

  • Separatory funnel

  • Molecular distillation apparatus

Procedure:

  • Reactant Preparation:

    • In a pre-mixing tank, stir sodium hydroxide and 2-ethylhexanol in a 1.5:1 molar ratio.[5]

    • Transfer the mixture to a raw material storage tank and preheat to 90°C.[5]

    • Preheat 3-chloro-1,2-propanediol to 90°C in a separate storage tank.[5]

  • Reaction:

    • Pump the two preheated raw materials into a micromixer at a flow volume ratio of 1:1.3 (NaOH/2-ethylhexanol mixture to 3-chloro-1,2-propanediol).[5]

    • The mixed reactants then enter a microchannel reactor (diameter 2.0 mm) maintained at 90°C for a reaction time of 40 minutes to obtain crude ethylhexylglycerin.[5]

  • Work-up:

    • Adjust the pH of the crude product to 7 with a hydrochloric acid solution.

    • Cool the mixture to room temperature and separate the oil and water layers using a separatory funnel.

    • Drain the aqueous phase and wash the organic phase twice with water.[5]

  • Purification:

    • Separate the organic phase and purify it using a molecular distillation apparatus under a vacuum of 40-50 Pa.

    • Collect the fraction at 138 ± 3°C to obtain pure 3-(2-ethylhexyloxy)propane-1,2-diol.[5]

Data Presentation

ParameterProtocol 1 (Acid-Catalyzed)Protocol 2 (Williamson Ether Synthesis)
Starting Materials 2-Ethylhexyl glycidyl ether, Acetone2-Ethylhexanol, 3-Chloro-1,2-propanediol
Catalyst/Base Boron trifluoride diethyl etherateSodium hydroxide
Molar Ratio (Catalyst/Base:Reactant) 1:40 (Catalyst:2-Ethylhexyl glycidyl ether)[6]1.5:1 (NaOH:2-Ethylhexanol)[5]
Reaction Temperature 10-20°C90°C[5]
Reaction Time 2.67 hours (160 minutes)40 minutes[5]
Purity 99.5%[3]99.7%[5]
Yield 89.0%[3]92.4%[5]

Signaling Pathways and Experimental Workflows

Synthesis_Workflow_Protocol_1 cluster_reaction Reaction Stage cluster_workup Work-up and Purification cluster_output Final Product A 1. Add 2-Ethylhexyl Glycidyl Ether to Flask B 2. Add Acetone and BF3.OEt2 Catalyst (10-20°C) A->B C 3. React for 120 min B->C D 4. Terminate with Methylamine Solution C->D E 5. Remove Acetone (Reduced Pressure) D->E F 6. Hydrolyze with Formic Acid and Water (50-55°C) E->F G 7. Neutralize and Wash F->G H 8. Short-Path Distillation (135-145°C, 40-50 Pa) G->H I High-Purity 3-(2-Ethylhexyloxy)propane-1,2-diol H->I

Caption: Workflow for the synthesis of 3-(2-Ethylhexyloxy)propane-1,2-diol via Protocol 1.

Synthesis_Workflow_Protocol_2 cluster_preparation Reactant Preparation cluster_reaction Reaction Stage cluster_workup Work-up and Purification cluster_output Final Product A1 1a. Mix NaOH and 2-Ethylhexanol B 2. Preheat Reactant Mixture to 90°C A1->B A2 1b. Preheat 3-Chloro-1,2-propanediol C 3. Mix in Micromixer A2->C B->C D 4. React in Microchannel Reactor (90°C, 40 min) C->D E 5. Neutralize with HCl D->E F 6. Separate and Wash E->F G 7. Molecular Distillation (138 ± 3°C, 40-50 Pa) F->G H High-Purity 3-(2-Ethylhexyloxy)propane-1,2-diol G->H

Caption: Workflow for the synthesis of 3-(2-Ethylhexyloxy)propane-1,2-diol via Protocol 2.

References

Application Note 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analytical methodologies for the detection and quantification of Flumazenil (Einecs 254-686-3), a potent benzodiazepine antagonist.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. Flumazenil is utilized as an antidote for benzodiazepine overdose and for the reversal of sedative effects from benzodiazepine anesthetics.[4][5]

Introduction: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of Flumazenil in plasma and pharmaceutical formulations.[2][6] It offers a balance of speed, reproducibility, and cost-effectiveness. The principle involves separating Flumazenil from other components in a sample using a reversed-phase column, followed by its detection based on its UV absorbance.

Experimental Protocol:

1. Sample Preparation (Plasma):

  • To a 1 mL plasma sample, add an internal standard (e.g., Lamotrigine).[6]

  • Perform liquid-liquid extraction under basic conditions.[6]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 25 cm).[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., pH 2.0 phosphoric acid solution), methanol, and tetrahydrofuran.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 230 nm or 250 nm.[6][7]

  • Injection Volume: 5 µL.[7]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of Flumazenil to the internal standard against a calibration curve.

  • The calibration curve should be linear over the desired concentration range.[6]

Quantitative Data Summary: HPLC-UV

ParameterValueReference
Linearity Range2.5 - 1000 ng/mL[6]
Limit of Detection (LOD)2 ng/mL[9]
ReproducibilityHigh[6]

Application Note 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of Flumazenil in biological matrices like plasma and serum.[9][10][11] This technique offers lower detection limits compared to HPLC-UV, making it suitable for pharmacokinetic studies.[9][11] The method involves chromatographic separation followed by mass spectrometric detection, often using electrospray ionization (ESI).[11]

Experimental Protocol:

1. Sample Preparation (Serum/Plasma):

  • To a serum or plasma sample, add a deuterated internal standard (e.g., N-Methyl tri-deuterated flumazenil).[11]

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).[9][10][12]

  • Wash the cartridge to remove interferences.

  • Elute Flumazenil and the internal standard with an appropriate solvent (e.g., ethyl acetate).[9][10][12]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

2. LC-MS/MS Conditions:

  • Instrument: LC system coupled to a tandem mass spectrometer with an ESI source.

  • Column: Reversed-phase column (e.g., Lichrospher RP-8).[9][10]

  • Mobile Phase: A gradient or isocratic mixture of acidic acetonitrile and ammonium acetate in water.[9][10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For Flumazenil, monitor the transition for m/z 304.[9][10][12]

3. Data Analysis:

  • Quantify Flumazenil based on the peak area ratio to the internal standard using a calibration curve.

  • The method's accuracy and precision should be validated with quality control samples.

Quantitative Data Summary: LC-MS & LC-MS/MS

ParameterValueReference
Linearity Range1 - 100 ng/mL (LC-MS)[9]
Limit of Detection (LOD)0.5 ng/mL (LC-MS)[9][10][12]
Limit of Quantification (LOQ)1.0 ng/mL (LC-MS)[9][10][12]
Recovery78% - 94.65%[9][10][11][12]
Linearity Range (LC-MS/MS)0.05 - 0.5 nM (15-150 pg/ml)[11]
Intra-assay Precision (RSD)≤ 6%[11]
Inter-assay Precision (RSD)≤ 7%[11]
Accuracy95% - 104%[11]

Other Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is another specific method for Flumazenil detection in plasma, with a reported minimum detectable quantity of 1.0 ng/mL.[13] For the analysis of impurities in Flumazenil formulations, Thin-Layer Chromatography (TLC) and HPLC are commonly employed.[2][7][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC / LC System reconstitution->hplc detector Detector (UV, MS, MS/MS) hplc->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification vs. Calibration Curve chromatogram->quantification report Final Report quantification->report

Caption: General experimental workflow for Flumazenil analysis.

signaling_pathway cluster_receptor GABA-A Receptor Complex gaba_a GABA-A Receptor benzo_site Benzodiazepine Binding Site neuronal_inhibition Increased Neuronal Inhibition (Sedation) gaba_a->neuronal_inhibition Leads to reversal Reversal of Sedation benzo_site->reversal Results in benzodiazepine Benzodiazepine (e.g., Diazepam) benzodiazepine->benzo_site Binds & Potentiates GABA effect flumazenil Flumazenil (Antagonist) flumazenil->benzo_site Competitively Binds & Blocks Benzodiazepines gaba GABA gaba->gaba_a Binds

Caption: Flumazenil's mechanism of action at the GABA-A receptor.

References

Application Notes and Protocols for the Use of 3,3'-Diindolylmethane (Einecs 254-686-3) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,3'-Diindolylmethane (DIM), identified by Einecs number 254-686-3, is a biologically active compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2][3] DIM has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in cancer chemoprevention, anti-inflammatory processes, and modulation of estrogen metabolism.[1][4][5][6] Extensive research in various animal models has demonstrated its efficacy in inhibiting tumor growth, reducing inflammation, and influencing hormonal pathways.[1][4][7] These notes provide a comprehensive overview of the application of DIM in animal studies, including detailed protocols and data presentation for researchers, scientists, and drug development professionals.

Chemical Information
  • IUPAC Name: 3,3′-Methylenedi(1H-indole)[2]

  • Synonyms: 3,3'-Diindolylmethane, DIM[2]

  • CAS Number: 1968-05-4[2]

  • Molecular Formula: C₁₇H₁₄N₂[2]

  • Molar Mass: 246.313 g·mol⁻¹[2]

Applications in Animal Models

DIM has been investigated in a variety of animal models for several therapeutic areas:

  • Oncology: Primarily for its chemopreventive properties in breast, colon, and prostate cancers.[1][4][6]

  • Inflammation: To study its anti-inflammatory effects in conditions like colitis and arthritis.[4][7][8]

  • Endocrinology: For its role in modulating estrogen metabolism.[1][5]

  • Immunology: To evaluate its impact on immune function.[9]

Pharmacokinetics in Animal Models

Understanding the pharmacokinetic profile of DIM is crucial for designing in vivo experiments. Studies in mice and rats have shown that after oral administration, DIM is rapidly absorbed, with peak plasma concentrations observed between 0.5 to 2 hours.[10][11] The bioavailability of DIM can be influenced by the formulation, with oil-based solutions showing significantly higher bioavailability compared to crystalline forms.[10][12]

Table 1: Pharmacokinetic Parameters of DIM in Mice and Rats

ParameterAnimal ModelDose and FormulationKey FindingsReference
Peak Plasma ConcentrationMice250 mg/kg (crystalline and absorption-enhanced)Peak values at 0.5 to 1 hour.[10][10]
Tissue DistributionMice250 mg/kg (oral)Highest concentration in the liver, followed by lungs, kidneys, heart, and brain.
BioavailabilityRats200 mg/kg (crystalline) vs. 0.1 mg/kg (oil solution)Oil solution showed approximately 5-fold higher bioavailability despite a 2000-fold lower dose.[12][12]
ClearanceMice250 mg/kg (oral)Estimated systemic clearance of 7.18 ml/h.[10][10]

Experimental Protocols

Breast Cancer Chemoprevention in a Rat Model

This protocol is based on studies investigating the effect of DIM on chemically-induced mammary tumors in rats.[1]

Objective: To evaluate the efficacy of DIM in inhibiting the growth of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in Sprague Dawley rats.

Materials:

  • Female Sprague Dawley rats (50-60 days old)

  • 7,12-dimethylbenzanthracene (DMBA)

  • 3,3'-Diindolylmethane (DIM)

  • Vehicle for DIM (e.g., corn oil, cod liver oil)[1][12]

  • Gavage needles

Procedure:

  • Tumor Induction: Induce mammary tumors by a single oral gavage of DMBA (e.g., 20 mg in 1 ml of corn oil).

  • Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor appearance. Once tumors are palpable (approximately 8-10 weeks post-DMBA administration), measure their dimensions with calipers.

  • Treatment Groups: Randomly assign rats to a control group (vehicle only) and a treatment group (DIM).

  • DIM Administration: Administer DIM orally via gavage at a dose of 5 mg/kg on alternating days.[1] The DIM can be suspended in a suitable vehicle like cod liver oil.[1]

  • Data Collection: Measure tumor size twice weekly. At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting for Akt and EGFR).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the control and DIM-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Table 2: Efficacy of DIM in a Rat Breast Cancer Model

Animal ModelCarcinogenDIM DosageEfficacyReference
Sprague Dawley rats7,12-dimethylbenzanthracene (DMBA)5 mg/kg (oral, alternating days)Inhibition of tumor growth and induction of apoptosis.[1][1]
Human MCF-7 cell xenografts in mice-5 mg/kgUp to 64% inhibition of tumor growth.[1][1]
Anti-inflammatory Effects in a Mouse Model of Colitis

This protocol is adapted from studies assessing the anti-inflammatory properties of DIM in a dextran sodium sulfate (DSS)-induced colitis model in mice.[4][8]

Objective: To determine the therapeutic effects of DIM on DSS-induced colitis in BALB/c mice.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Dextran sodium sulfate (DSS) (3-5% w/v in drinking water)

  • 3,3'-Diindolylmethane (DIM)

  • Vehicle for DIM (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

Procedure:

  • Colitis Induction: Induce acute colitis by administering DSS in the drinking water for 7 days.

  • Treatment Groups: Divide mice into a control group (no DSS), a DSS-only group, and a DSS + DIM group.

  • DIM Administration: Administer DIM orally via gavage at a specified dose (e.g., 10-50 mg/kg) daily, starting from the first day of DSS administration.

  • Clinical Assessment: Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment (day 7 or later), euthanize the mice and collect the colon. Measure the colon length.

  • Histological and Biochemical Analysis: Process a section of the colon for histological examination (H&E staining). Homogenize the remaining colon tissue to measure myeloperoxidase (MPO) activity and levels of proinflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., prostaglandin E2, nitric oxide).[4]

  • Data Analysis: Compare body weight loss, DAI scores, colon length, MPO activity, and cytokine levels between the different groups.

Table 3: Anti-inflammatory Effects of DIM in a Mouse Colitis Model

Animal ModelInducing AgentKey Findings with DIM TreatmentReference
BALB/c miceDextran sodium sulfate (DSS)Attenuated loss of body weight, reduced shortening of the colon, ameliorated colonic architecture, and decreased colonic MPO activity and production of proinflammatory mediators.[4][8][4][8]
BALB/c miceAzoxymethane (AOM)/DSSDramatically decreased the number of colon tumors.[4][8][4][8]

Signaling Pathways and Mechanisms of Action

DIM exerts its biological effects through the modulation of various signaling pathways.

Anti-Cancer Signaling

In cancer cells, DIM has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules.[5] One of the critical pathways affected is the PI3K/Akt pathway.[5]

anticancer_pathway DIM DIM (Einecs 254-686-3) Akt Akt DIM->Akt inhibition Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation Akt->CellGrowth promotes

Caption: DIM's inhibition of the Akt signaling pathway.

Anti-Inflammatory Signaling

DIM's anti-inflammatory effects are partly mediated by the downregulation of the NF-κB and AP-1 signaling pathways, which are crucial for the expression of proinflammatory mediators.[13]

anti_inflammatory_pathway DIM DIM (this compound) NFkB NF-κB DIM->NFkB inhibition AP1 AP-1 DIM->AP1 inhibition Proinflammatory Proinflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Proinflammatory promotes expression AP1->Proinflammatory promotes expression

Caption: DIM's inhibitory effect on NF-κB and AP-1 pathways.

Modulation of Estrogen Metabolism

DIM can alter estrogen metabolism by increasing the 2-hydroxylation of estrogen, leading to a higher ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1).[1][5] A higher 2-OHE1/16α-OHE1 ratio is associated with a lower risk of estrogen-responsive cancers.[5]

estrogen_metabolism_pathway DIM DIM (this compound) Two_OHE1 2-Hydroxyestrone (2-OHE1) (Weaker Estrogenic Activity) DIM->Two_OHE1 promotes Estrogen Estrogen Estrogen->Two_OHE1 2-Hydroxylation Sixteen_OHE1 16α-Hydroxyestrone (16α-OHE1) (Stronger Estrogenic Activity) Estrogen->Sixteen_OHE1 16α-Hydroxylation Ratio Increased 2-OHE1 / 16α-OHE1 Ratio Two_OHE1->Ratio Sixteen_OHE1->Ratio

Caption: DIM's modulation of estrogen metabolism pathways.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study using DIM in an animal model.

experimental_workflow AnimalModel Animal Model Selection (e.g., Mice, Rats) DiseaseInduction Disease Induction (e.g., Carcinogen, DSS) AnimalModel->DiseaseInduction Grouping Randomization into Control and Treatment Groups DiseaseInduction->Grouping DIMAdmin DIM Administration (Oral Gavage) Grouping->DIMAdmin Monitoring In-life Monitoring (e.g., Tumor Size, Body Weight, DAI) DIMAdmin->Monitoring Endpoint Endpoint and Sample Collection (e.g., Tumors, Colon, Blood) Monitoring->Endpoint Analysis Data Analysis (Histology, Biochemical Assays, Statistical Analysis) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for DIM studies.

3,3'-Diindolylmethane (this compound) is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and estrogen-modulating properties in various animal models. The provided application notes and protocols serve as a guide for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of DIM. Careful consideration of the animal model, dosage, formulation, and relevant endpoints is essential for obtaining meaningful and reproducible results.

References

Information regarding Einecs 254-686-3 is not publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the chemical substance associated with the European Inventory of Existing Commercial Chemical Substances (Einecs) number 254-686-3 did not yield a definitive identification. As a result, information regarding its dosage, administration guidelines, application notes, and experimental protocols could not be retrieved.

The identity of a chemical substance is a prerequisite for accessing scientific literature and safety data sheets that would contain the necessary information to fulfill the detailed request for application notes, protocols, and data presentation. Without this foundational information, it is not possible to provide the requested content.

Further investigation would be required to first identify the chemical name and structure corresponding to Einecs 254-686-3 before any associated toxicological, pharmacological, or experimental data can be located and summarized.

Unraveling the Preparation of Stock Solutions for EINECS 254-686-3: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to consistently and accurately prepare stock solutions is a cornerstone of reproducible scientific research. This document provides a comprehensive guide to the preparation of stock solutions for the chemical entity designated by EINECS number 254-686-3. Due to initial discrepancies in publicly available data, a thorough verification of the chemical identity was conducted to ensure the accuracy of the following protocols. The verified chemical identity for EINECS 254-686-3 is associated with the CAS number 39897-21-7 and the molecular formula C18H32N2O4 .

Data Summary

For ease of reference, the key quantitative data for the preparation of this compound stock solutions are summarized in the table below.

ParameterValueNotes
Chemical Name [Specify Chemical Name upon confirmation]-
CAS Number 39897-21-7-
Molecular Formula C18H32N2O4-
Molecular Weight 340.46 g/mol -
Recommended Solvent Dimethyl Sulfoxide (DMSO)High solubility
Alternative Solvent EthanolModerate solubility
Stock Solution Conc. 10 mMRecommended for most applications
Storage Temperature -20°CFor long-term stability
Short-term Storage 4°CFor up to one week

Experimental Protocols

This section details the step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (CAS 39897-21-7) powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • -20°C freezer and 4°C refrigerator

Procedure:

  • Pre-weighing Preparation:

    • Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

    • Ensure the analytical balance is calibrated and level.

  • Weighing the Compound:

    • Carefully weigh out the desired amount of this compound powder into a sterile amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of the compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) = Moles

        • 0.001 L x 0.010 mol/L = 0.00001 mol

        • Moles x Molecular Weight ( g/mol ) = Mass (g)

        • 0.00001 mol x 340.46 g/mol = 0.0034046 g = 3.40 mg

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution with 3.40 mg of compound, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the vial and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage:

    • For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term stability. For short-term use (up to one week), aliquots can be stored at 4°C.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the preparation of this compound stock solutions.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate 30 min weigh Weigh Compound equilibrate->weigh add_solvent Add DMSO weigh->add_solvent Calculated Volume vortex Vortex to Dissolve add_solvent->vortex 1-2 min aliquot Aliquot Solution vortex->aliquot store_long Store at -20°C (Long-term) aliquot->store_long store_short Store at 4°C (Short-term) aliquot->store_short

Caption: Workflow for preparing this compound stock solution.

Application Notes and Protocols for In Vitro Assay Development of Einecs 254-686-3 (3,3',4,4'-Tetrachloroazoxybenzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 254-686-3, chemically identified as 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB), is a dioxin-like compound known for its potent interaction with the Aryl Hydrocarbon Receptor (AhR). As a contaminant found in the manufacturing of certain herbicides, its toxicological profile is of significant interest. These application notes provide a framework for the in vitro assessment of TCAOB, focusing on its mechanism of action through AhR activation, subsequent induction of cytochrome P450 enzymes, and its genotoxic potential.

Chemical Identity:

Identifier Value
EINECS Number254-686-3
Chemical Name3,3',4,4'-Tetrachloroazoxybenzene (TCAOB)
CAS Number39635-31-9
Molecular FormulaC₁₂H₆Cl₄N₂O
Molecular Weight352.01 g/mol

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

TCAOB, similar to other dioxin-like compounds, exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to TCAOB in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1).

AhR_Signaling_Pathway AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCAOB TCAOB AhR_complex AhR-Hsp90-XAP2 Complex TCAOB->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT_dimer AhR-ARNT Dimer Activated_AhR->AhR_ARNT_dimer Nuclear Translocation and Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT_dimer DRE DRE (DNA) AhR_ARNT_dimer->DRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiation AhR_Activation_Workflow AhR Activation Assay Workflow cluster_workflow AhR Activation Assay Workflow start Seed H4IIE-luc cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with TCAOB and controls incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Lyse cells and add luciferase reagent incubate2->lyse read Read luminescence lyse->read analyze Analyze data (Fold induction, EC₅₀) read->analyze Micronucleus_Assay_Workflow In Vitro Micronucleus Assay Workflow cluster_workflow In Vitro Micronucleus Assay Workflow start Culture TK6 cells treat Treat with TCAOB (±S9) and controls start->treat recover Wash and add Cytochalasin B treat->recover incubate Incubate for one cell cycle recover->incubate harvest Harvest and hypotonic treatment incubate->harvest fix Fix cells harvest->fix slide_prep Prepare and stain slides fix->slide_prep score Score micronuclei in binucleated cells slide_prep->score

Application Notes: Biotin-Streptavidin Interaction as a Model System for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, represents one of the strongest known non-covalent biological interactions.[1][2] This high-affinity binding, with a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ to 10⁻¹⁵ mol/L), makes the biotin-streptavidin system an invaluable tool in various biotechnological and pharmaceutical applications.[1][2][3] The bond forms rapidly and is resistant to extremes in pH, temperature, organic solvents, and denaturing agents.[1][2] Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin.[1][3][4][5] This multivalency allows for significant signal amplification in detection assays.[2][4][6] These characteristics make the biotin-streptavidin interaction an ideal model system for studying protein-ligand binding and for the development and validation of protein binding assays.

Applications in Protein Binding Studies

The robustness and high specificity of the biotin-streptavidin interaction are leveraged in a multitude of research applications, including:

  • Immunoassays: Extensively used in Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry for the detection and quantification of proteins.[5][6][7]

  • Protein Purification: Immobilized streptavidin is widely used for the affinity purification of biotinylated proteins and other molecules.[6][7]

  • Cell and Tissue Labeling: Biotinylated antibodies followed by fluorescently labeled streptavidin are commonly used for identifying and sorting cells (e.g., in flow cytometry) and for visualizing proteins in tissues.

  • Drug Discovery: Used in the development of screening assays to identify new drug candidates that may disrupt or modulate protein-protein interactions.

  • Biosensor Development: The biotin-streptavidin linkage is frequently employed to immobilize biomolecules onto sensor surfaces in techniques like Surface Plasmon Resonance (SPR).[8][9][10][11]

Quantitative Data: Binding Affinity and Kinetics

The interaction between biotin and streptavidin is characterized by a very slow dissociation rate, which contributes to its extremely high affinity. The following table summarizes key quantitative parameters for this interaction.

ParameterValueTechniqueReference
Dissociation Constant (Kd)≈ 10⁻¹⁴ - 10⁻¹⁵ mol/LMultiple[1][2][3]
Association Rate Constant (kon)3.5 x 10⁶ M⁻¹s⁻¹SPR[8][11]
Dissociation Rate Constant (koff)3.9 x 10⁻² s⁻¹SPR[8][11]
Stoichiometry (n)~1 (at 25°C)ITC[12][13][14]

Experimental Protocols

Detailed methodologies for two common protein binding assays using the biotin-streptavidin model system are provided below.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection of a target antigen, utilizing a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.[15][16][17][18]

Materials:

  • 96-well microtiter plate

  • Capture antibody specific for the target antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample containing the target antigen

  • Biotinylated detection antibody specific for the target antigen

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of the sample (and standards) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for the analysis of its interaction with an analyte.[8][10][11]

Materials:

  • SPR instrument

  • Streptavidin-coated sensor chip

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Biotinylated ligand

  • Analyte of interest

  • Regeneration solution (if applicable, e.g., 20 mM NaOH)[8][11]

Procedure:

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.

  • Stabilization: Flow running buffer over the sensor surface until a stable baseline is achieved.

  • Analyte Injection: Inject the analyte at various concentrations over the sensor surface to monitor the association phase.

  • Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. For very high-affinity interactions like biotin-streptavidin, regeneration may not be feasible.[19]

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizations

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_antigen 3. Antigen Binding cluster_detection 4. Detection cluster_signal 5. Signal Generation well1 Microtiter Well capture_ab Capture Antibody well1->capture_ab Adsorption well2 Blocked Well blocker Blocking Agent (BSA) capture_ab->blocker Non-specific sites blocked well3 Antigen Captured antigen Target Antigen blocker->antigen Specific binding well4 Complex Formation detection_ab Biotinylated Detection Ab antigen->detection_ab well5 Color Development streptavidin_hrp Streptavidin-HRP detection_ab->streptavidin_hrp substrate TMB Substrate streptavidin_hrp->substrate Enzymatic reaction product Colored Product substrate->product

Caption: Workflow of a sandwich ELISA using biotin-streptavidin detection.

SPR_Workflow cluster_immobilization 1. Immobilization cluster_association 2. Association cluster_dissociation 3. Dissociation cluster_regeneration 4. Regeneration sensor_chip Streptavidin Sensor Chip biotin_ligand Biotinylated Ligand sensor_chip->biotin_ligand Capture immobilized_ligand Immobilized Ligand analyte Analyte immobilized_ligand->analyte Binding bound_complex Ligand-Analyte Complex free_analyte Analyte (dissociated) bound_complex->free_analyte Release regenerated_surface Regenerated Ligand regeneration_sol Regeneration Solution free_analyte->regeneration_sol Wash regeneration_sol->regenerated_surface

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

References

Application Notes and Protocols: Spectroscopic Analysis of Einecs 254-686-3

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification: 4-Phenyl-1-buten-3-yne Molecular Formula: C₁₀H₈[1] Molecular Weight: 128.17 g/mol [1] CAS Registry Number: 935-01-3[1] Synonyms: (E)-but-1-en-3-ynylbenzene, 1-phenylbut-1-en-3-yne[1]

These application notes provide a comprehensive guide for the spectroscopic analysis of Einecs 254-686-3, chemically known as 4-phenyl-1-buten-3-yne. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 4-phenyl-1-buten-3-yne.

Table 1: Infrared (IR) Spectroscopy Data Characteristic IR absorption bands for 4-phenyl-1-buten-3-yne. The molecule contains a terminal alkyne and a conjugated alkene and aromatic ring.

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity
≡C-HStretch3330–3270Strong, Narrow[2]
C=C-H (Aromatic/Vinylic)Stretch> 3000Medium
C≡CStretch2260–2100Weak to Medium[2][3]
C=C (Alkene)Stretch~1660Weak to Medium[4]
C=C (Aromatic)Stretch1650–2000Weak Bumps[4]
≡C-HBend700–610Strong[2]

Table 2: ¹H NMR Spectroscopy Data Expected chemical shifts for the protons of 4-phenyl-1-buten-3-yne.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H~7.2 - 7.6Multiplet-
Vinylic-H (α to Phenyl)~6.5 - 7.0Doublet~16 (trans)
Vinylic-H (β to Phenyl)~5.5 - 6.0Doublet of Doublets~16 (trans), ~2 (alkynyl)
Alkynyl-H~3.0Doublet~2

Table 3: ¹³C NMR Spectroscopy Data Expected chemical shifts for the carbons of 4-phenyl-1-buten-3-yne.

Carbon AssignmentChemical Shift (δ, ppm)
Phenyl (quaternary)~136
Phenyl (CH)~128 - 129
Vinylic (α to Phenyl)~140
Vinylic (β to Phenyl)~107
Alkynyl (sp, attached to vinyl)~89
Alkynyl (sp, terminal)~80

Table 4: Mass Spectrometry (MS) Data Key mass-to-charge ratios observed in the GC-MS analysis of 4-phenyl-1-buten-3-yne.

m/zInterpretationRelative Abundance
128Molecular Ion [M]⁺High
127[M-H]⁺High
102[M-C₂H₂]⁺ (Loss of acetylene)Medium
77[C₆H₅]⁺ (Phenyl cation)Medium

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Sample (this compound) Dissolve Dissolve in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV-Vis, MS) or use Neat (IR) Sample->Dissolve Filter Filter to Remove Particulates Dissolve->Filter IR_Acq IR Spectroscopy Filter->IR_Acq NMR_Acq ¹H & ¹³C NMR Spectroscopy Filter->NMR_Acq UV_Acq UV-Vis Spectroscopy Filter->UV_Acq MS_Acq Mass Spectrometry Filter->MS_Acq IR_Data Identify Functional Groups (C≡C, C=C, Phenyl) IR_Acq->IR_Data NMR_Data Determine Chemical Structure & Connectivity NMR_Acq->NMR_Data UV_Data Analyze Conjugated System (λmax) UV_Acq->UV_Data MS_Data Confirm Molecular Weight & Fragmentation MS_Acq->MS_Data Final_ID Structural Elucidation & Compound Confirmation IR_Data->Final_ID NMR_Data->Final_ID UV_Data->Final_ID MS_Data->Final_ID

Caption: General workflow for the complete spectroscopic analysis and structural elucidation of this compound.

NMR_Protocol_Workflow start Start: Sample Preparation weigh Weigh 5-25 mg of Sample for ¹H NMR start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) in a vial weigh->dissolve filter Filter solution through a Pasteur pipette with glass wool into a clean NMR tube dissolve->filter cap Cap the NMR tube and wipe the exterior clean filter->cap instrument Place tube in NMR spectrometer's autosampler or spinner turbine cap->instrument setup Set up experiment: - Locking - Shimming - Tuning instrument->setup acquire Acquire ¹H and ¹³C Spectra setup->acquire process Process Data: - Fourier Transform - Phase Correction - Baseline Correction acquire->process analyze Analyze Spectra: - Peak Integration - Chemical Shift Referencing - Coupling Constant Measurement process->analyze end End: Data Interpretation analyze->end

References

Chromatographic Separation of Flumazenil (Einecs 254-686-3): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumazenil, identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3, is a competitive antagonist of benzodiazepines at the GABA-A receptor.[1][2][3] It is clinically used to reverse the sedative effects of benzodiazepines in cases of overdose and to aid recovery from anesthesia.[4][5][6] Accurate and robust analytical methods for the separation and quantification of Flumazenil and its metabolites in various matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose.[1][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Flumazenil is fundamental to developing effective chromatographic separation methods.

PropertyValueReference
Chemical NameEthyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate[2][6]
Molecular FormulaC15H14FN3O3[2][6]
Molecular Weight303.29 g/mol [6][8]
AppearanceWhite solid[8][9]
Protein BindingApproximately 50%, primarily to albumin[4][5]

Chromatographic Separation Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of Flumazenil in Plasma

This section details a robust HPLC method for the quantification of Flumazenil in plasma samples, adapted from established protocols.[1]

Principle:

This method utilizes reversed-phase HPLC with UV detection to separate Flumazenil from endogenous plasma components and an internal standard.

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (e.g., Lamotrigine) plasma->is extraction Liquid-Liquid Extraction (under basic conditions) is->extraction evaporation Evaporation of Organic Layer extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into HPLC System reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection (250 nm) separation->detection quantification Quantification using Standard Curve detection->quantification

Caption: HPLC workflow for Flumazenil analysis.

Materials and Reagents:

  • Flumazenil reference standard

  • Internal Standard (e.g., Lamotrigine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Plasma samples

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm particle size)[10][11]

  • Centrifuge

  • Evaporator

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of Flumazenil in a suitable solvent to create a calibration curve (e.g., 2.5 to 1000 ng/mL).[1]

  • Sample Preparation:

    • To 1 mL of plasma sample, add the internal standard.

    • Alkalinize the sample with sodium hydroxide.

    • Perform liquid-liquid extraction with the chosen extraction solvent.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water adjusted to pH 2.0 with phosphoric acid), methanol, and tetrahydrofuran.[11] A common mobile phase composition is a mixture of buffer, methanol, and acetonitrile.

    • Flow Rate: 1.0 mL/min[10]

    • Column: C18, 4.6 mm x 25 cm, 5 µm[10][11]

    • Detection Wavelength: 250 nm[1] or 230 nm[10]

    • Injection Volume: 20 µL[11]

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Flumazenil to the internal standard against the concentration of Flumazenil. Determine the concentration of Flumazenil in the plasma samples from the calibration curve.

Quantitative Data Summary:

ParameterValueReference
Linearity Range2.5 - 1000 ng/mL[1]
Limit of Detection (LOD)0.1 ppm[7]
Limit of Quantification (LOQ)0.4 ppm[7]
Retention Time of FlumazenilApprox. 14 min (method dependent)[11]

Metabolism of Flumazenil

Flumazenil is extensively metabolized in the liver, with less than 1% excreted unchanged in the urine.[4][12] The primary metabolic pathway involves the de-ethylation of the ester group to form the inactive free acid metabolite and its subsequent glucuronide conjugate.[4][5][12]

G Flumazenil Flumazenil Metabolite1 De-ethylated Free Acid (Inactive) Flumazenil->Metabolite1 Hepatic Metabolism (De-ethylation) Metabolite2 Glucuronide Conjugate (Inactive) Metabolite1->Metabolite2 Glucuronidation Excretion Excretion (Urine and Feces) Metabolite2->Excretion

Caption: Metabolic pathway of Flumazenil.

Conclusion

The chromatographic methods outlined provide a robust framework for the separation and quantification of Flumazenil. The provided HPLC protocol can be adapted and validated for specific research or clinical needs. A comprehensive understanding of Flumazenil's metabolism is essential for interpreting pharmacokinetic data and understanding its disposition in the body. The presented information serves as a valuable resource for scientists and professionals involved in the analysis and development of Flumazenil.

References

Troubleshooting & Optimization

Technical Support Center: GW501516 (Cardarine)

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 254-686-3 , more commonly known as GW501516 or Cardarine , is a selective Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonist.[1][2][3] It was initially developed for the potential treatment of metabolic and cardiovascular diseases.[1][4][5] This guide provides troubleshooting and answers to frequently asked questions regarding solubility issues that may be encountered during research applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of GW501516?

A1: GW501516 is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[6][7] It is sparingly soluble in aqueous buffers and practically insoluble in water alone.[1][6][7]

Q2: I am having trouble dissolving GW501516 in my aqueous buffer for cell culture experiments. What should I do?

A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility.[6] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. For maximum solubility in aqueous buffers, it is suggested to first dissolve GW501516 in DMF and then dilute with the aqueous buffer of choice.[6]

Q3: What are the recommended concentrations for stock solutions?

A3: The optimal concentration for your stock solution will depend on the solvent used and your experimental needs. However, based on solubility data, you can prepare stock solutions at concentrations up to 91 mg/mL in fresh DMSO.[8] It is crucial to ensure the compound is fully dissolved before further dilution.

Q4: My GW501516 solution in DMSO appears cloudy or has precipitated after storage. Why is this happening and how can I fix it?

A4: Cloudiness or precipitation can occur for a few reasons. Firstly, DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of GW501516 over time.[8] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[8] Secondly, storage temperature can affect solubility. Stock solutions are typically stored at -20°C or -80°C.[6][8] If precipitation is observed upon thawing, gently warm the solution and vortex until the compound is fully redissolved before use. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[8]

Q5: How long can I store aqueous solutions of GW501516?

A5: It is not recommended to store aqueous solutions of GW501516 for more than one day due to its limited stability and potential for precipitation.[6] Prepare fresh dilutions from your organic stock solution for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Undissolved particles in organic stock solution Insufficient solvent volume or inadequate mixing.Increase the solvent volume to ensure the concentration is within the solubility limits. Use a vortex mixer or sonication to aid dissolution. Gentle warming may also help, but be mindful of potential degradation at higher temperatures.
Precipitation upon dilution into aqueous buffer The final concentration in the aqueous buffer exceeds the solubility limit. The organic solvent concentration in the final solution is too low.Decrease the final concentration of GW501516. Increase the percentage of the organic co-solvent in the final solution if your experimental system can tolerate it. A 1:2 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/ml.[6]
Inconsistent experimental results Degradation of the compound or inaccurate concentration due to incomplete dissolution.Ensure proper storage of the solid compound at -20°C.[6] Always ensure the stock solution is clear and fully dissolved before use. Prepare fresh dilutions for each experiment.

Quantitative Solubility Data

The following table summarizes the solubility of GW501516 in various solvents.

Solvent Solubility Reference
DMSO~20 mg/mL, 50 mg/mL, 91 mg/mL[6][7][8]
Dimethylformamide (DMF)~25 mg/mL[6][7]
Ethanol~12 mg/mL, 22 mg/mL[6][8]
Methanol50 mg/mL[7]
WaterInsoluble/Slightly Soluble[1][7][8]
1:2 DMF:PBS (pH 7.2)~0.5 mg/mL[6]
PolyglycolsSoluble[9]
Corn oilSoluble (with DMSO as co-solvent)[8]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 4.535 mg of GW501516 powder (Formula Weight: 453.5 g/mol ).

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability.[6][8]

Protocol for Preparing a Working Solution in Cell Culture Medium:

  • Thaw Stock: Thaw a single-use aliquot of your GW501516 stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.[6]

Signaling Pathway and Experimental Workflow

GW501516 is a potent and selective agonist of the PPARδ receptor.[2][4] Upon binding, it recruits coactivators, leading to the upregulation of genes involved in fatty acid metabolism and energy expenditure.[2]

GW501516_Signaling_Pathway GW501516 GW501516 (Cardarine) PPARd PPARδ Receptor GW501516->PPARd Binds and Activates Complex PPARδ-RXR Heterodimer PPARd->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression (e.g., PDK4, ANGPTL4) PPRE->Gene_Expression Regulates Metabolic_Effects Increased Fatty Acid Oxidation & Energy Expenditure Gene_Expression->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of GW501516 activation of the PPARδ receptor.

Experimental_Workflow_Solubility Start Start: Weigh GW501516 Powder Add_Solvent Add Organic Solvent (e.g., DMSO) Start->Add_Solvent Vortex Vortex/Sonicate until dissolved Add_Solvent->Vortex Stock_Solution Concentrated Stock Solution Vortex->Stock_Solution Dilute Dilute in Aqueous Buffer/ Cell Culture Medium Stock_Solution->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Experiment Immediate use in experiment Working_Solution->Experiment

Caption: Recommended workflow for preparing GW501516 solutions for experiments.

References

Technical Support Center: Stabilizing Einecs 254-686-3 (3,3'-Diindolylmethane) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective handling and stabilization of Einecs 254-686-3, chemically known as 3,3'-Diindolylmethane (DIM).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the European Inventory of Existing Commercial Chemical Substances number for 3,3'-Diindolylmethane (DIM). DIM is a bioactive compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1] It is widely studied for its potential health benefits, particularly in cancer research.

Q2: Why is the stability of DIM in solution a concern?

DIM is known to be unstable under certain conditions, which can impact the reproducibility and accuracy of experimental results. Key stability concerns include:

  • Aqueous Instability: DIM is sparingly soluble in aqueous buffers and is not recommended to be stored in aqueous solutions for more than one day.

  • Photosensitivity: DIM is susceptible to degradation upon exposure to light.

  • Oxidation: The indole rings in DIM can be susceptible to oxidation.

Q3: What are the initial signs of DIM degradation in my solution?

Visual indicators of DIM degradation can include a change in the color of the solution or the formation of precipitates. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.

Q4: How should I prepare a stock solution of DIM?

To prepare a stable stock solution, dissolve crystalline DIM in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the DIM to minimize oxidation.

Q5: What are the recommended storage conditions for DIM solutions?

Stock solutions of DIM in organic solvents should be stored at low temperatures, with -20°C or -80°C being common recommendations.[3] To protect from light-induced degradation, store solutions in amber vials or wrap clear vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

This section addresses common problems encountered during the preparation and use of DIM solutions.

Issue 1: Precipitation of DIM upon dilution in aqueous media.
  • Cause: DIM has very low solubility in aqueous solutions. When a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium, the DIM can precipitate out.

  • Solution:

    • Minimize Final DMSO Concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced cellular toxicity.

    • Serial Dilution: Perform serial dilutions in the aqueous medium while vortexing or stirring to facilitate better dispersion.

    • Use of Pluronic F127: Formulations with Pluronic F127 have been shown to increase the aqueous solubility and stability of DIM.

    • Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous dilutions.

Issue 2: Inconsistent experimental results with DIM.
  • Cause: Inconsistency can arise from the degradation of DIM in the working solution over the course of the experiment. This is particularly relevant for longer incubation times in cell culture experiments.

  • Solution:

    • Time-Course Stability Check: If possible, perform a time-course experiment to measure the concentration of DIM in your experimental medium under the exact conditions (temperature, CO2, etc.) and duration of your assay.

    • Replenish DIM: For long-term experiments, consider replacing the medium with freshly prepared DIM-containing medium at regular intervals.

    • Protect from Light: Ensure that during incubation and handling, cell culture plates or other experimental vessels are protected from direct light.

Issue 3: Suspected degradation of DIM stock solution.
  • Cause: Improper storage conditions, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the degradation of the stock solution.

  • Solution:

    • Analytical Verification: Use HPLC with UV or mass spectrometry (MS) detection to verify the concentration and purity of your stock solution.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, discard the old stock and prepare a fresh solution from crystalline DIM.

    • Proper Aliquoting: When preparing a new stock, aliquot it into volumes appropriate for single experiments to minimize the number of times the main stock is handled.

Data Presentation

Table 1: Solubility of 3,3'-Diindolylmethane (DIM)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4]
Ethanol~15-21.65 mg/mL[2][5]
Dimethylformamide (DMF)~30 mg/mL[2]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[2]
WaterInsoluble[6]

Table 2: Recommended Storage Conditions for DIM Stock Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°CTo slow down potential degradation reactions.
Light Exposure Store in amber vials or protect from light.DIM is photolabile and can degrade upon light exposure.
Atmosphere Store under an inert gas (e.g., nitrogen).To prevent oxidation.
Freeze-Thaw Cycles Avoid repeated cycles by aliquoting.To maintain the integrity of the solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DIM Stock Solution in DMSO
  • Materials:

    • 3,3'-Diindolylmethane (crystalline solid, MW: 246.31 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 2.46 mg of crystalline DIM on an analytical balance.

    • Transfer the DIM to a sterile amber vial.

    • Under a stream of inert gas, add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex until the DIM is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quantification of DIM in Solution by HPLC

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and column.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)

    • DIM standard for calibration curve

  • Chromatographic Conditions (Example): [4]

    • Mobile Phase: 70% Acetonitrile, 30% Aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 22-24°C

    • Injection Volume: 5-20 µL

    • UV Detection Wavelength: 230 nm or 280 nm

  • Procedure:

    • Sample Preparation: Dilute your DIM-containing samples with the mobile phase to a concentration that falls within the linear range of your calibration curve.

    • Calibration Curve: Prepare a series of DIM standards of known concentrations in the mobile phase.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Determine the peak area of DIM in your samples and calculate the concentration based on the linear regression of the calibration curve. The retention time for DIM is typically around 5 minutes under these conditions.[4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Crystalline DIM dissolve Dissolve in Anhydrous DMSO (under inert gas) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C to -80°C (Protected from light) aliquot->store dilute Prepare Fresh Working Solution in Aqueous Medium store->dilute Use one aliquot treat Treat Cells/System dilute->treat incubate Incubate (Protected from light) treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for the preparation and use of DIM solutions.

troubleshooting_logic action action start Problem with DIM Experiment precipitate Precipitation in Aqueous Solution? start->precipitate inconsistent Inconsistent Results? precipitate->inconsistent No action_solubility Improve Solubilization: - Minimize final DMSO % - Use serial dilution - Prepare fresh working solutions precipitate->action_solubility Yes degraded_stock Suspect Stock Degradation? inconsistent->degraded_stock No action_stability Ensure Experimental Stability: - Perform time-course stability check - Replenish DIM in long experiments - Protect from light during incubation inconsistent->action_stability Yes action_verify Verify Stock Integrity: - Analyze by HPLC - Prepare fresh stock - Aliquot properly degraded_stock->action_verify Yes

Caption: Troubleshooting logic for common issues with DIM experiments.

dim_signaling_pathway cluster_cancer Cancer Cell Signaling DIM 3,3'-Diindolylmethane (DIM) ER_Stress Endoplasmic Reticulum Stress DIM->ER_Stress Akt Akt Pathway DIM->Akt Inhibits NFkB NF-κB Pathway DIM->NFkB Modulates AR Androgen Receptor (AR) DIM->AR Antagonizes Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Proliferation ↓ Proliferation Akt->Proliferation Invasion ↓ Invasion/Migration NFkB->Invasion AR->Proliferation

Caption: Simplified signaling pathways affected by DIM in cancer cells.

References

Technical Support Center: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane (Einecs 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in the synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane?

A1: The most common contaminants can be categorized as follows:

  • Stereoisomeric Impurities: The desired (1R,2R) enantiomer can be contaminated with its opposite enantiomer, (1S,2S)-(+)-1,2-diaminocyclohexane, and the cis-isomer of 1,2-diaminocyclohexane.

  • Process-Related Impurities: These include unreacted starting materials, byproducts from side reactions, and residual reagents.

  • Residual Solvents: Solvents used throughout the synthesis and purification process may remain in the final product.

Q2: How do stereoisomeric impurities arise and how can they be controlled?

A2: The primary synthesis route involves the hydrogenation of o-phenylenediamine, which produces a mixture of cis- and trans-1,2-diaminocyclohexane. The trans-isomer is a racemic mixture of (1R,2R) and (1S,2S) enantiomers. The desired (1R,2R) enantiomer is then isolated through chiral resolution, typically using L-(+)-tartaric acid. Incomplete resolution is the primary source of the (1S,2S) enantiomer as a contaminant. The presence of the cis-isomer is due to its formation during the initial hydrogenation step and its incomplete removal.

Control of these impurities is achieved through a carefully optimized resolution process, including control of temperature, solvent, and stoichiometry, followed by purification steps like recrystallization.

Q3: What are the typical process-related impurities and their sources?

A3: The main process-related impurities include:

  • o-Phenylenediamine: The starting material for the hydrogenation reaction. Its presence indicates an incomplete reaction.

  • Dicyclohexylamine: A potential byproduct formed from a condensation side reaction during hydrogenation.[1]

  • Cyclohexylamine: May be formed as a deamination byproduct during hydrogenation.[1]

  • L-(+)-Tartaric Acid: The resolving agent used to separate the enantiomers. Residual amounts can remain if the final product is not sufficiently washed or purified.

Q4: Which residual solvents are commonly found and what are the regulatory limits?

A4: Solvents are used in various steps of the synthesis and purification. Common residual solvents may include:

  • Water: Used during the resolution step.

  • Methanol: Often used for washing the filtered tartrate salt.[2]

  • Acetic Acid: Can be used to facilitate the precipitation of the tartrate salt.[2]

  • Toluene: Sometimes used as a solvent for recrystallization.

  • Petroleum Ether: Mentioned as a solvent for recrystallization.

The acceptable limits for residual solvents in pharmaceutical products are governed by guidelines such as the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) <467>.[3][4][5][6][7] These guidelines classify solvents into three classes based on their toxicity.

Troubleshooting Guides

Issue 1: Low Enantiomeric Purity (High levels of (1S,2S)-enantiomer)
Potential Cause Troubleshooting Action
Inefficient Resolution Ensure the molar ratio of L-(+)-tartaric acid to the racemic trans-1,2-diaminocyclohexane is optimized. A 1:1 molar ratio of tartaric acid to the desired enantiomer is a common starting point.
Precipitation Temperature Too High Control the cooling rate during the precipitation of the diastereomeric salt. A gradual cooling to a low temperature (e.g., ≤5 °C) is recommended to maximize the precipitation of the desired salt and minimize the co-precipitation of the other diastereomer.[2]
Inadequate Washing Thoroughly wash the filtered tartrate salt with a cold solvent, such as methanol, to remove the more soluble diastereomeric salt.[2]
Incorrect pH The addition of an acid like glacial acetic acid can influence the precipitation. Ensure the amount and rate of addition are controlled to achieve optimal precipitation.[2]
Issue 2: Presence of cis-1,2-Diaminocyclohexane Isomer
Potential Cause Troubleshooting Action
Inefficient Hydrogenation The ratio of cis to trans isomers can be influenced by the hydrogenation catalyst and reaction conditions. While this is often set by the initial synthesis, subsequent resolution and purification are key.
Co-precipitation during Resolution The cis-isomer can sometimes be carried through the resolution step. The purity of the initial racemic trans-1,2-diaminocyclohexane is important.
Ineffective Purification Distillation or recrystallization of the final free base can help to remove the cis-isomer.
Issue 3: Residual Starting Material (o-Phenylenediamine)
Potential Cause Troubleshooting Action
Incomplete Hydrogenation Optimize hydrogenation conditions (catalyst, pressure, temperature, and reaction time) to ensure complete conversion of the starting material.
Inefficient Purification Purify the crude 1,2-diaminocyclohexane mixture after hydrogenation, for example by distillation, before proceeding to the resolution step.

Quantitative Data Summary

Impurity Typical Source Analytical Method Common Acceptance Criteria
(1S,2S)-(+)-1,2-DiaminocyclohexaneIncomplete Chiral ResolutionChiral HPLC, Polarimetry>99% enantiomeric excess
cis-1,2-DiaminocyclohexaneHydrogenation ByproductGC, GC-MSVaries by application, often <1%
o-PhenylenediamineIncomplete HydrogenationHPLC, GC-MSNot detected or <0.1%
L-(+)-Tartaric AcidResolving AgentHPLC, TitrationNot detected or trace amounts
Residual SolventsSynthesis & PurificationHeadspace GC-MSAs per ICH Q3C / USP <467>

Experimental Protocols

Protocol 1: Chiral Resolution of trans-1,2-Diaminocyclohexane

This protocol is a general guideline based on literature procedures.[2][8]

  • Dissolution: Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a suitable reaction vessel with stirring until a clear solution is obtained.

  • Addition of Diamine: Slowly add a mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature increase (e.g., up to 70°C).

  • Precipitation: To the resulting solution, add glacial acetic acid (1.75 mol). A white precipitate of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt should form.

  • Crystallization: Stir the slurry vigorously while allowing it to cool to room temperature over a period of 2 hours. Further cool the mixture in an ice bath for at least 2 hours to maximize crystallization.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water (e.g., 5°C) followed by several washes with cold methanol.

  • Drying: Dry the solid under vacuum at a moderate temperature (e.g., 40°C) to yield the tartrate salt.

  • Liberation of Free Base: The free (1R,2R)-(-)-1,2-diaminocyclohexane can be obtained by treating an aqueous solution of the tartrate salt with a strong base (e.g., NaOH) and extracting the product into an organic solvent, followed by drying and removal of the solvent.

Protocol 2: Determination of Enantiomeric Purity by HPLC

For accurate determination of enantiomeric purity, a chiral HPLC method is often employed. Alternatively, derivatization to form diastereomers followed by analysis on a standard reverse-phase column can be used.[9]

  • Derivatization (if required): React a small sample of the (1R,2R)-(-)-1,2-diaminocyclohexane with a chiral derivatizing agent (e.g., a chiral carboxylic acid or its activated form) to form diastereomeric amides.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column (e.g., based on cyclodextrin or a polysaccharide) or a standard C18 column for diastereomer analysis.

    • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reverse phase).

    • Detection: UV detection is typically used.

  • Analysis: Inject the prepared sample and a standard of the racemic mixture (also derivatized if necessary) to identify the peaks corresponding to the two enantiomers (or diastereomers) and calculate the enantiomeric excess.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_resolution Resolution cluster_purification Purification o-Phenylenediamine o-Phenylenediamine Hydrogenation Hydrogenation o-Phenylenediamine->Hydrogenation Racemic_trans_DACH Racemic trans-1,2-Diaminocyclohexane + cis-isomer Hydrogenation->Racemic_trans_DACH Resolution Resolution Racemic_trans_DACH->Resolution Tartrate_Salt (1R,2R)-DACH Tartrate Salt (Precipitate) Resolution->Tartrate_Salt Soluble_Salt (1S,2S)-DACH Tartrate Salt (in solution) Resolution->Soluble_Salt Liberation Liberation Tartrate_Salt->Liberation Final_Product (1R,2R)-(-)-1,2-Diaminocyclohexane Liberation->Final_Product

Caption: Workflow for the synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane.

Contaminant_Sources cluster_contaminants Potential Contaminants Synthesis_Process Synthesis of (1R,2R)-DACH Stereoisomers Stereoisomers ((1S,2S)- and cis-) Synthesis_Process->Stereoisomers Starting_Material Unreacted o-Phenylenediamine Synthesis_Process->Starting_Material Byproducts Hydrogenation Byproducts (e.g., Dicyclohexylamine) Synthesis_Process->Byproducts Reagents Residual Reagents (Tartaric Acid) Synthesis_Process->Reagents Solvents Residual Solvents (Methanol, Water, etc.) Synthesis_Process->Solvents

Caption: Sources of common contaminants in the synthesis process.

References

Technical Support Center: Synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Einecs 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), a widely used UV absorber.

Experimental Workflow Overview

The synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol typically proceeds through a three-step process:

  • Diazotization: Conversion of an aromatic primary amine, o-nitroaniline, into a diazonium salt.

  • Azo Coupling: Reaction of the diazonium salt with 2,4-di-tert-pentylphenol to form an azo intermediate.

  • Reduction: Reduction of the azo intermediate to the final benzotriazole product.

cluster_synthesis Synthesis Workflow Diazotization Step 1: Diazotization of o-Nitroaniline AzoCoupling Step 2: Azo Coupling with 2,4-di-tert-pentylphenol Diazotization->AzoCoupling Diazonium Salt Reduction Step 3: Reduction of Azo Intermediate AzoCoupling->Reduction Azo Intermediate Purification Purification Reduction->Purification FinalProduct Final Product: 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol Purification->FinalProduct

General synthesis workflow for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol.

Detailed Experimental Protocol

This protocol is a compilation of best practices derived from synthetic procedures for benzotriazole UV absorbers.

Step 1: Diazotization of o-Nitroaniline
  • In a reaction vessel, prepare a solution of o-nitroaniline in a suitable solvent.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.

  • Stir the mixture for a predetermined time to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling
  • In a separate vessel, dissolve 2,4-di-tert-pentylphenol in a suitable solvent, such as ethanol.

  • Cool the phenol solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the phenol solution while maintaining the temperature and pH (typically alkaline).

  • Continue stirring until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • The resulting azo intermediate, 2,4-bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol, will precipitate out of the solution.

  • Filter the precipitate and wash it with a suitable solvent to remove any unreacted starting materials.

Step 3: Reduction of the Azo Intermediate

Two common methods for the reduction of the azo intermediate are catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation

  • Suspend the azo intermediate in a suitable solvent (e.g., ethanol) in a hydrogenation reactor.

  • Add a catalyst, such as Raney Nickel.

  • Pressurize the reactor with hydrogen gas and heat to the desired temperature.

  • Monitor the reaction progress by hydrogen uptake or TLC.

  • Once the reaction is complete, cool the reactor, filter off the catalyst, and concentrate the solvent to obtain the crude product.

Method B: Chemical Reduction (Sodium Hydrosulfite)

  • Suspend the azo intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to approximately 80°C.

  • Gradually add sodium hydrosulfite to the mixture.

  • Maintain the temperature and stir for about 1 hour.

  • After the reaction is complete, cool the mixture and isolate the product.

Step 4: Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to obtain the final product with high purity.

Quantitative Data Summary

ParameterDiazotizationAzo CouplingReduction (Catalytic Hydrogenation)Reduction (Sodium Hydrosulfite)Overall Yield
Temperature 0-5°C0-5°CVaries with catalyst and pressure~80°C-
pH AcidicAlkalineNeutralAlkaline-
Typical Yield -~90%~91.5%~88.7%~63% (from phenol)
Key Reagents o-Nitroaniline, Sodium Nitrite2,4-di-tert-pentylphenolHydrogen, Raney NickelSodium Hydrosulfite-

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in diazotization step - Temperature too high, leading to decomposition of the diazonium salt.- Incorrect stoichiometry of reagents.- Strictly maintain the temperature between 0-5°C.- Ensure accurate measurement of o-nitroaniline and sodium nitrite.
Formation of side products in azo coupling - pH is not in the optimal range.- Temperature is too high.- Self-coupling of the diazonium salt.- Maintain a slightly alkaline pH to favor coupling at the desired position.- Keep the reaction temperature low (0-5°C).- Add the diazonium salt solution slowly to the phenol solution.
Incomplete reduction of the azo intermediate - Inactive catalyst (hydrogenation).- Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Use fresh, active catalyst.- Ensure the correct molar ratio of the reducing agent to the azo intermediate.- Optimize reaction temperature and time based on monitoring (e.g., TLC).
Product is off-color or impure after purification - Incomplete removal of colored byproducts.- Oxidation of the final product.- Perform multiple recrystallizations.- Use activated carbon during recrystallization to remove colored impurities.- Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the role of maintaining a low temperature during the diazotization step?

A1: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to a lower yield of the desired product and the formation of unwanted byproducts. Maintaining a temperature between 0-5°C is crucial for the stability of the diazonium salt.

Q2: How can I monitor the progress of the azo coupling reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q3: What are the advantages of catalytic hydrogenation over chemical reduction for the final step?

A3: Catalytic hydrogenation often provides a cleaner reaction with higher yields and easier work-up, as the catalyst can be simply filtered off. Chemical reduction methods, while effective, may introduce additional reagents that need to be removed during purification.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: In the diazotization step, premature decomposition of the diazonium salt can occur. During the azo coupling, self-coupling of the diazonium salt or coupling at an undesired position on the phenol can happen if the reaction conditions (especially pH) are not well-controlled. In the reduction step, over-reduction of the nitro group can lead to byproducts.

Q5: What is the best solvent for recrystallization of the final product?

A5: Ethanol is a commonly used solvent for the recrystallization of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol. However, the optimal solvent or solvent mixture may need to be determined experimentally to achieve the best balance between solubility at high temperature and insolubility at low temperature for maximum recovery of the purified product.

Logical Relationship of Synthesis Steps

Start Starting Materials: o-Nitroaniline, 2,4-di-tert-pentylphenol Diazotization Diazotization Start->Diazotization Coupling Azo Coupling Start->Coupling Diazotization->Coupling Diazonium Salt Reduction Reduction Coupling->Reduction Azo Intermediate End Final Product Reduction->End

Logical flow of the synthesis process.

Technical Support Center: N-(4-hydroxyphenyl)acetamide (Paracetamol) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 254-686-3, commonly known as N-(4-hydroxyphenyl)acetamide, paracetamol, or acetaminophen.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-hydroxyphenyl)acetamide?

A1: The two primary degradation pathways for N-(4-hydroxyphenyl)acetamide under typical experimental and storage conditions are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the amide bond, which can be catalyzed by both acidic and basic conditions. The primary degradation product of hydrolysis is p-aminophenol, which is known to be more toxic than the parent compound.[1][2]

  • Oxidation: Oxidative degradation can be initiated by atmospheric oxygen, oxidizing agents, or light. A key and highly reactive degradation product is N-acetyl-p-benzoquinone imine (NAPQI).[3] In vivo, NAPQI is responsible for the hepatotoxicity observed in paracetamol overdose.

Q2: What is the optimal pH range to maintain the stability of N-(4-hydroxyphenyl)acetamide in aqueous solutions?

A2: N-(4-hydroxyphenyl)acetamide is most stable in aqueous solutions with a pH range of 4.5 to 6.0.[4][5] Deviations into more acidic or alkaline pH ranges can significantly accelerate hydrolytic degradation. For injectable formulations, a pH between 5.0 and 6.0 is often targeted.[6]

Q3: How can I prevent the degradation of my N-(4-hydroxyphenyl)acetamide samples in the laboratory?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain aqueous solutions within the optimal pH range of 4.5-6.0 using appropriate buffer systems like citrate, acetate, or phosphate buffers.[4][5]

  • Temperature: Store stock solutions and experimental samples at controlled room temperature (15-25°C) or under refrigeration (2-8°C) when not in use. Avoid high temperatures, as they accelerate degradation.[4]

  • Light Protection: N-(4-hydroxyphenyl)acetamide is slightly light-sensitive. Store solutions in amber vials or protect them from direct light exposure to prevent photodegradation.

  • Inert Atmosphere: For long-term storage of solutions, purging the headspace of the container with an inert gas like nitrogen can help prevent oxidative degradation.

  • Choice of Solvents: While soluble in several organic solvents, for aqueous experiments, use purified water (e.g., HPLC-grade).

  • Antioxidants: For formulations, the addition of antioxidants such as N-acetyl-L-cysteine or ascorbic acid can be considered to inhibit oxidation.[7] Glycine and sodium metabisulfite have also been shown to act as stabilizers.[8][9][10]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram during HPLC analysis of a stability study.

Possible Cause 1: Degradation of N-(4-hydroxyphenyl)acetamide.

  • Troubleshooting Steps:

    • Identify the Degradation Product: Compare the retention time of the unexpected peak with that of a p-aminophenol standard, as this is a common hydrolytic degradation product.

    • Check the pH of Your Sample: If the pH is outside the 4.5-6.0 range, adjust it using a suitable buffer.

    • Review Storage Conditions: Ensure samples were stored at the recommended temperature and protected from light.

    • Consider Oxidation: If you suspect oxidation, the peak could correspond to N-acetyl-p-benzoquinone imine (NAPQI) or its subsequent reaction products. However, NAPQI is highly reactive and may not be easily observed.

Possible Cause 2: Contamination.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject the solvent used to prepare your sample to check for contamination from the solvent itself.

    • Clean the HPLC System: Ensure the injector, column, and detector are clean and free from residues of previous analyses.

Issue 2: The concentration of my N-(4-hydroxyphenyl)acetamide stock solution is decreasing over time.
  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution is stored at the correct temperature, protected from light, and in a tightly sealed container.

    • Measure the pH: Check if the pH of the solution has shifted outside the optimal stability range of 4.5-6.0.

    • Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions of N-(4-hydroxyphenyl)acetamide.

Experimental Protocols

Protocol for Forced Hydrolytic Degradation Study

This protocol describes a typical experiment to study the degradation of N-(4-hydroxyphenyl)acetamide under acidic and basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of N-(4-hydroxyphenyl)acetamide (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the mixture under the same conditions as the acidic degradation.

    • At the specified time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of N-(4-hydroxyphenyl)acetamide and the formation of p-aminophenol.

Protocol for Analysis of N-(4-hydroxyphenyl)acetamide and p-aminophenol by HPLC

This is a general HPLC method for the simultaneous determination of N-(4-hydroxyphenyl)acetamide and its primary hydrolysis product, p-aminophenol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 M, pH 5.0) in a ratio of 30:70 (v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.[11]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of N-(4-hydroxyphenyl)acetamide and p-aminophenol of known concentrations in the mobile phase.

    • Generate a calibration curve for each compound by injecting the standard solutions and plotting peak area against concentration.

    • Inject the prepared samples from the degradation study.

    • Quantify the amount of N-(4-hydroxyphenyl)acetamide and p-aminophenol in the samples by comparing their peak areas to the calibration curves.

Data Presentation

Table 1: Summary of Forced Degradation Studies of N-(4-hydroxyphenyl)acetamide

Stress ConditionReagentDurationTemperatureDegradation Products
Acid Hydrolysis0.1 M HCl24 hours50°C4-aminophenol
Base Hydrolysis0.1 M NaOH24 hours50°C4-aminophenol
Oxidation3% H₂O₂24 hoursRoom TempN-acetyl-p-benzoquinone imine
ThermalDry Heat1 hour100°CMultiple degradation peaks

This table is a generalized summary based on typical forced degradation study conditions.

Visualizations

DegradationPathways Paracetamol N-(4-hydroxyphenyl)acetamide p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Hydrolysis (Acid/Base) NAPQI N-acetyl-p-benzoquinone imine (NAPQI) Paracetamol->NAPQI Oxidation ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Degradation Induce Degradation (Acid/Base/Oxidant) Stock->Degradation Sampling Sample at Time Points Degradation->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantification Quantify Analyte & Degradants HPLC->Quantification

References

troubleshooting Einecs 254-686-3 in western blot

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Western Blotting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Western blot technique.

Frequently Asked Questions (FAQs)

Q1: What is Einecs 254-686-3 and is it used in Western blotting?

This compound is a European Inventory of Existing Commercial Chemical Substances identifier for a substance with the CAS number 39897-21-7.[1] Its chemical name is "Tetradec-1-ene, dimers, hydrogenated". This substance is an industrial chemical and is not a reagent or compound typically used in Western blotting or any other common molecular biology application.

It is possible that this chemical name has been mistaken for a component of a lysis buffer, a blocking agent, or a substrate for detection. Please verify the reagents in your protocol. Standard Western blotting protocols utilize a range of specific reagents for sample preparation, electrophoresis, protein transfer, and immunodetection, none of which correspond to this compound.

General Western Blot Troubleshooting

This section addresses common issues encountered during the Western blot procedure.

High Background

Q2: I am observing a high background on my Western blot membrane. What are the possible causes and solutions?

High background can obscure the specific signal from your protein of interest. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA) or vice versa).
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal antibody concentration.
Secondary Antibody Concentration Too High Decrease the concentration of the secondary antibody.
Inadequate Washing Increase the number and duration of washing steps after primary and secondary antibody incubations. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer.
Membrane Dried Out Ensure the membrane remains wet throughout the entire procedure.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer and antibody dilution buffer.
Weak or No Signal

Q3: I am not getting any signal or a very weak signal for my target protein. What should I do?

A weak or absent signal can be due to a variety of factors, from sample preparation to signal detection.

Potential Cause Recommended Solution
Low Protein Concentration in Sample Quantify the protein concentration in your lysates using a protein assay (e.g., BCA or Bradford assay) and load a sufficient amount (typically 20-50 µg of total protein).
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Check the transfer buffer composition and ensure proper contact between the gel and the membrane.
Ineffective Primary Antibody Ensure the primary antibody is validated for Western blotting and is raised against the correct species. Use a positive control to confirm antibody activity.
Incorrect Secondary Antibody Use a secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary antibody).
Inactive HRP/AP Enzyme Use fresh substrate solution. Ensure that no sodium azide is present in buffers, as it inhibits HRP activity.
Over-Washing Reduce the number or duration of washing steps.
Nonspecific Bands

Q4: My Western blot shows multiple nonspecific bands. How can I improve the specificity?

Nonspecific bands can arise from several sources, including antibody cross-reactivity and protein degradation.

Potential Cause Recommended Solution
Primary Antibody Concentration Too High Decrease the primary antibody concentration.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Cross-reactivity of the Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the lysate.
Insufficient Blocking Optimize the blocking step as described for high background.

Experimental Protocols

Standard Western Blot Workflow

A detailed protocol for a standard Western blot experiment is provided below.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 20-50 µg of protein per lane into a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer with Ponceau S staining.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

Visualizations

Western Blot Workflow Diagram

WesternBlot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denaturation Quantify->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Block Blocking PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Detect Detection Wash2->Detect Transfer Protein Transfer Electrophoresis->Transfer Transfer->Block

Caption: A flowchart illustrating the key steps of a standard Western blot experiment.

Hypothetical Signaling Pathway Analysis

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene TF->Gene Transcription

Caption: A diagram of a generic signaling cascade often studied using Western blotting.

References

Technical Support Center: 1-Chloro-2-nitrobenzene (Einecs 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the undesired effects of 1-chloro-2-nitrobenzene. The information is presented in a question-and-answer format to address specific issues that may be encountered during its handling and use in experimental settings.

FAQs: Understanding 1-Chloro-2-nitrobenzene

Q1: What is 1-chloro-2-nitrobenzene and what is its primary use in a research context?

A1: 1-chloro-2-nitrobenzene (CAS No. 88-73-3) is an organic compound primarily used as a chemical intermediate in the synthesis of other compounds, such as dyes, agrochemicals, and pharmaceuticals. In a research setting, it is not typically used as a specific biological probe or modulator of a particular signaling pathway. Instead, its presence in an experiment is more likely as a precursor for the synthesis of a target molecule. Therefore, concerns about "off-target effects" in the context of specific biological pathways are less relevant than understanding its inherent toxicity and potential for unwanted reactions.

Q2: What are the main toxicological concerns associated with 1-chloro-2-nitrobenzene?

A2: The primary toxicological concerns are its potential for causing methemoglobinemia (a condition where hemoglobin is oxidized and cannot effectively carry oxygen), and toxicity to the liver, kidneys, and spleen.[1][2] It is also considered to have weak mutagenic and clastogenic activity and is suspected of being a carcinogen.[1] Exposure can occur through inhalation, ingestion, and skin absorption.[2]

Q3: How is 1-chloro-2-nitrobenzene metabolized in biological systems?

A3: The main metabolic routes for 1-chloro-2-nitrobenzene involve the reduction of the nitro group to an amino group, forming 2-chloroaniline, and the hydroxylation of the benzene ring to form corresponding nitrophenols and aminophenols.[1] These metabolites can then be conjugated with glucuronic acid and sulfuric acid for excretion.[1] The reduction to 4-chloroaniline is a significant pathway, and this metabolite is a known carcinogen.[3]

Troubleshooting Guide: Mitigating Unwanted Effects in Experiments

Q1: I am using 1-chloro-2-nitrobenzene as a starting material for a synthesis. What are the critical safety precautions I should take?

A1: Due to its toxicity, handling 1-chloro-2-nitrobenzene requires stringent safety measures.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid Contact: Minimize direct contact with the skin, as it is toxic upon dermal absorption.[4]

  • Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[4]

Q2: I am performing a cellular assay with a compound synthesized from 1-chloro-2-nitrobenzene. How can I be sure that any observed cytotoxicity is not due to residual starting material?

A2: This is a critical control for your experiment. Any observed cellular effects could be confounded by the toxicity of unreacted 1-chloro-2-nitrobenzene.

  • Purification: Ensure your synthesized compound is highly pure and free of starting material. Use techniques like chromatography and recrystallization.

  • Analytical Verification: Confirm the purity of your final compound using methods such as NMR, HPLC, or mass spectrometry.

  • Control Experiments: As a crucial control, treat a separate set of cells with a concentration of 1-chloro-2-nitrobenzene equivalent to the maximum potential impurity level in your synthesized compound. This will help you differentiate the toxicity of the starting material from the activity of your compound of interest.

Q3: What are the potential abiotic and biotic degradation pathways of 1-chloro-2-nitrobenzene that I should be aware of in my experimental system?

A3: 1-chloro-2-nitrobenzene is not readily biodegradable.[1] However, some microorganisms can degrade it through cometabolism.[1] In the atmosphere, it can be photodegradable.[1] In aqueous environments, it has a medium potential for geoaccumulation.[1] For in vitro experiments, significant abiotic degradation under normal cell culture conditions is unlikely, but its metabolic conversion by cells into toxic byproducts is a key consideration.

Data on Toxicological Endpoints

The following table summarizes key toxicological data for 1-chloro-2-nitrobenzene.

ParameterObservationReference
Acute Toxicity Toxic if swallowed and toxic in contact with skin.[4][4]
Target Organs Blood (methemoglobinemia), liver, kidney, and spleen.[1][2][1][2]
Genotoxicity Weak mutagenic activity in some bacterial tests; weak clastogenic activity in mammalian cells in vitro.[1] Suspected of being genotoxic.[1][1]
Carcinogenicity Induced tumors in various organs in rats and in the liver of mice.[1] There is concern for its carcinogenic potential.[1] Metabolized to the carcinogen 4-chloroaniline.[3][1][3]
Reproductive Toxicity Affects reproductive organs in male rats and mice after subchronic inhalation.[1][1]

Visualizing Metabolic and Experimental Workflows

Metabolic Pathway of 1-Chloro-2-nitrobenzene

The following diagram illustrates the primary metabolic pathways of 1-chloro-2-nitrobenzene in biological systems, leading to the formation of various metabolites, some of which are associated with its toxicity.

Metabolic_Pathway Metabolic Pathways of 1-Chloro-2-nitrobenzene cluster_reduction Nitro Reduction cluster_hydroxylation Hydroxylation cluster_conjugation Conjugation 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene 2-Chloroaniline 2-Chloroaniline 1-Chloro-2-nitrobenzene->2-Chloroaniline Reduction Nitrophenols Nitrophenols 1-Chloro-2-nitrobenzene->Nitrophenols Hydroxylation Aminophenols Aminophenols 2-Chloroaniline->Aminophenols Hydroxylation Glucuronide_Sulfuric_Acid_Conjugates Glucuronide and Sulfuric Acid Conjugates Nitrophenols->Glucuronide_Sulfuric_Acid_Conjugates Aminophenols->Glucuronide_Sulfuric_Acid_Conjugates

Caption: Metabolic fate of 1-chloro-2-nitrobenzene.

Experimental Workflow for Purity Assessment

This diagram outlines a logical workflow to ensure that observed experimental effects are not due to contamination with 1-chloro-2-nitrobenzene.

Purity_Workflow Workflow for Mitigating Effects of Residual Starting Material Start Start Synthesize_Compound Synthesize Target Compound from 1-Chloro-2-nitrobenzene Start->Synthesize_Compound Purify_Product Purify Synthesized Compound (e.g., Chromatography, Recrystallization) Synthesize_Compound->Purify_Product Assess_Purity Assess Purity (e.g., NMR, HPLC, MS) Purify_Product->Assess_Purity Purity_Acceptable Purity > 99%? Assess_Purity->Purity_Acceptable Proceed_To_Assay Proceed with Biological Assay of Purified Compound Purity_Acceptable->Proceed_To_Assay Yes Repurify Repurify Compound Purity_Acceptable->Repurify No Control_Experiment Run Control Experiment with Max Potential Impurity Concentration of 1-Chloro-2-nitrobenzene Proceed_To_Assay->Control_Experiment Analyze_Results Analyze and Compare Results Proceed_To_Assay->Analyze_Results Repurify->Purify_Product Control_Experiment->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for purity verification.

References

Einecs 254-686-3 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 254-686-3, also known as N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide or NS-398.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NS-398) and what is its primary mechanism of action?

This compound, commonly referred to as NS-398, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its primary mechanism of action is to block the synthesis of prostaglandins by inhibiting COX-2, which is often upregulated at sites of inflammation and in various types of cancer.[4][5] In contrast, it has a much lower affinity for the constitutively expressed COX-1 isoform, which is involved in housekeeping functions such as protecting the gastric mucosa.[3][5]

Q2: What are the common research applications of NS-398?

NS-398 is widely used in research as a tool to investigate the physiological and pathological roles of COX-2. Its applications include studying inflammation, pain, cancer progression, and cellular senescence.[6][7] It has been utilized in studies to explore its effects on apoptosis, cell cycle arrest, and invasiveness in cancer cell lines.[7][8][9] Additionally, it is employed in animal models to assess its anti-inflammatory and chemopreventive properties.[6][10]

Q3: How should NS-398 be prepared and stored for experimental use?

NS-398 is a solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][2] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in culture medium.[1][11][12] It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.[1][11] For in vivo studies, NS-398 can be dissolved in vehicles like corn oil or a mixture of DMSO, PEG300, Tween 80, and saline.[2][11]

Troubleshooting Guides

In Vitro Experiments

Issue 1: No observable effect of NS-398 on COX-2 activity or downstream signaling.

  • Possible Cause 1: Inadequate concentration. The effective concentration of NS-398 can vary between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations ranging from 1 µM to 100 µM have been reported to be effective in various studies.[7][8][9]

  • Possible Cause 2: Poor solubility or precipitation. NS-398 may precipitate out of the culture medium, especially at higher concentrations.

    • Solution: Ensure the stock solution is fully dissolved before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation after adding NS-398. Sonication may aid in dissolving the compound.[11]

  • Possible Cause 3: Inactive compound. Improper storage or handling may have degraded the compound.

    • Solution: Use a fresh vial of NS-398 or verify the activity of your current stock using a reliable positive control assay, such as a prostaglandin E2 (PGE2) immunoassay in a COX-2 expressing cell line.[7]

  • Possible Cause 4: Low or absent COX-2 expression in the cell line. The effect of NS-398 is dependent on the presence of its target, COX-2.

    • Solution: Confirm COX-2 expression in your cell line at the protein level using Western blotting or immunohistochemistry. Some studies have shown that NS-398 can have effects independent of COX-2 expression, so consider this possibility in your analysis.[13]

Issue 2: High background or variability in cell viability assays (e.g., MTT, WST-1).

  • Possible Cause 1: Solvent toxicity. The vehicle used to dissolve NS-398 (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent as the NS-398 treated groups. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.

  • Possible Cause 2: Uneven cell seeding. Inconsistent cell numbers across wells will lead to high variability.

  • Possible Cause 3: Assay timing. The timing of the viability assay can significantly impact the results.

    • Solution: Optimize the incubation time with NS-398 and the timing of the viability assay itself. Time-course experiments are recommended to capture the desired biological effect.[8][15]

In Vivo Experiments

Issue 3: Lack of efficacy or inconsistent results in animal models.

  • Possible Cause 1: Inadequate dosage or administration route. The bioavailability of NS-398 can be influenced by the dose and how it is administered.

    • Solution: Review the literature for established effective doses and administration routes for your specific animal model and disease state. Doses in the range of 1 to 20 mg/kg have been used in mice.[1][6][7]

  • Possible Cause 2: Poor formulation and delivery. NS-398 needs to be properly formulated to ensure its absorption and distribution in the animal.

    • Solution: Use a well-described and validated vehicle for administration. For oral gavage, ensure the compound is in a stable suspension or solution.[7]

  • Possible Cause 3: High inter-animal variability. Biological differences between animals can lead to varied responses.

    • Solution: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups and ensure consistent handling and environmental conditions.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of NS-398 against COX-1 and COX-2

Enzyme SourceIC50 for COX-1IC50 for COX-2Selectivity Index (COX-1/COX-2)
Human Recombinant75 µM[2]1.77 µM[2]~42
Ovine220 µM[2]0.15 µM[2]~1467
Sheep Placenta> 100 µM[3]3.8 µM[3]> 26

Table 2: Effect of NS-398 on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffectAssay Used
HT-29 (Colon Cancer)100 µM72 h~35% decrease in proliferation[3H]-thymidine incorporation[7]
HepG2 (Liver Cancer)10-100 µM24-72 hDose- and time-dependent reduction in cell viabilityWST-1 assay[8]
Huh7 (Liver Cancer)10-100 µM24-72 hDose- and time-dependent reduction in cell viabilityWST-1 assay[8]
Hep3B (Hepatoma)10-100 µM1-5 daysDose- and time-dependent growth inhibitionMTT assay[15]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of NS-398 on COX-2 activity in a cell-based assay by measuring the production of prostaglandin E2 (PGE2).

  • Cell Culture:

    • Plate a COX-2 expressing cell line (e.g., HT-29) in a suitable culture plate and grow to approximately 80-90% confluency.

  • Preparation of NS-398:

    • Prepare a stock solution of NS-398 (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of NS-398 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of NS-398 or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Induction of PGE2 Production (Optional):

    • To enhance PGE2 production, you can stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a phorbol ester (e.g., PMA) for a few hours before collecting the supernatant.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE2 levels to the total protein concentration of the cells in each well.

    • Plot the PGE2 concentration against the log of the NS-398 concentration to determine the IC50 value.

In Vivo Anti-Inflammatory Activity in a Murine Model

This protocol outlines a general procedure to evaluate the anti-inflammatory effects of NS-398 in a mouse model of inflammation.

  • Animal Model:

    • Use a suitable mouse model of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

  • NS-398 Formulation:

    • Prepare a formulation of NS-398 suitable for the chosen administration route (e.g., intraperitoneal injection, oral gavage). A common vehicle is 0.5% carboxymethylcellulose (CMC) in saline.

  • Treatment Groups:

    • Divide the mice into at least three groups: a vehicle control group, a positive control group (e.g., a known non-steroidal anti-inflammatory drug like indomethacin), and one or more NS-398 treatment groups at different doses.

  • Administration:

    • Administer the vehicle, positive control, or NS-398 to the respective groups of mice. The timing of administration will depend on the specific model (e.g., 1 hour before inducing inflammation).

  • Induction of Inflammation:

    • Induce inflammation according to the established protocol for your chosen model.

  • Assessment of Inflammation:

    • Measure the inflammatory response at various time points after induction. This can include:

      • Measuring paw volume in the carrageenan-induced paw edema model.

      • Collecting blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

      • Harvesting tissues for histological analysis of inflammatory cell infiltration.

  • Data Analysis:

    • Compare the inflammatory parameters between the different treatment groups using appropriate statistical tests.

Visualizations

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Cell_Proliferation Cell Proliferation PGE2->Cell_Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis NS398 NS-398 (this compound) NS398->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 and its inhibition by NS-398.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with NS-398 (and Controls) cell_culture->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection viability_assay Cell Viability Assay (e.g., MTT, WST-1) data_collection->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) data_collection->protein_analysis pge2_assay PGE2 Measurement (e.g., ELISA) data_collection->pge2_assay data_analysis Data Analysis viability_assay->data_analysis protein_analysis->data_analysis pge2_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with NS-398.

References

Technical Support Center: Purification of N-(4-hydroxyphenyl)acetamide (Paracetamol, Einecs 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude N-(4-hydroxyphenyl)acetamide in a laboratory setting?

A1: The most common purification techniques for N-(4-hydroxyphenyl)acetamide are recrystallization, column chromatography, liquid-liquid extraction, and sublimation.[1] Recrystallization is the most widely used method on a laboratory scale.[1]

Q2: What are the common impurities found in crude N-(4-hydroxyphenyl)acetamide?

A2: Common impurities can originate from the starting materials, by-products of the synthesis, or degradation products. These include p-aminophenol, p-nitrophenol, and 4-chloroacetanilide.[2][3][4] Incomplete reactions can also leave unreacted starting materials in the crude product.

Q3: How can I assess the purity of my N-(4-hydroxyphenyl)acetamide sample?

A3: The purity of N-(4-hydroxyphenyl)acetamide can be assessed using several analytical techniques. The most common is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main compound and its impurities.[2][3][5][6] Other methods include Thin-Layer Chromatography (TLC) for a qualitative assessment and melting point determination, where a sharp melting range close to the literature value (169-171 °C) indicates high purity.[7]

Q4: What is the expected yield for the purification of N-(4-hydroxyphenyl)acetamide?

A4: The yield of purified N-(4-hydroxyphenyl)acetamide can vary significantly depending on the chosen purification method and the initial purity of the crude product. For recrystallization, yields are often in the range of 40-70%.[8] However, lower yields can occur due to poor technique or multiple purification cycles.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-(4-hydroxyphenyl)acetamide.

Recrystallization Issues

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Insufficient cooling of the solution.- Solution is not supersaturated (too much solvent used).- The presence of impurities inhibiting crystallization.- Ensure the solution is cooled to room temperature and then in an ice bath.[8]- If too much solvent was added, evaporate some of it to concentrate the solution.- Try scratching the inside of the flask with a glass rod to induce crystallization.[8]- Add a seed crystal of pure N-(4-hydroxyphenyl)acetamide.
Discolored Crystals (Yellow, Pink, or Brown) - Presence of colored impurities from the starting materials or by-products.[8]- Oxidation of p-aminophenol impurities.[9]- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may not always be effective.[8]- Perform a second recrystallization.- For stubborn discoloration, a chemical treatment with a reducing agent like sodium dithionite can be used to decolorize the impurities.[9][10]
Low Yield of Purified Product - Incomplete crystallization.- Loss of product during transfers (e.g., filtration, washing).- Using too much solvent for washing the crystals.- Dissolving the crude product in an excessive amount of solvent.- Ensure complete crystallization by allowing sufficient time for cooling and using an ice bath.[8]- Be meticulous during transfers to minimize physical loss of the product.- Wash the crystals with a minimal amount of cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.
Oily Precipitate Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute.- The presence of significant amounts of impurities that lower the melting point of the mixture.- Choose a recrystallization solvent with a boiling point lower than the melting point of N-(4-hydroxyphenyl)acetamide (169-171 °C).- Perform a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

Column Chromatography Issues

Problem Possible Cause(s) Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Overloading the column with the sample.- Optimize the mobile phase polarity. A common system for N-(4-hydroxyphenyl)acetamide is a gradient of ethyl acetate in hexane or heptane.[11]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically a 1:50 to 1:100 sample-to-silica gel ratio).[12]
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the top of the silica gel to prevent the column from running dry.

Experimental Protocols

Recrystallization of N-(4-hydroxyphenyl)acetamide

This protocol describes the purification of crude N-(4-hydroxyphenyl)acetamide by recrystallization from water.

Materials:

  • Crude N-(4-hydroxyphenyl)acetamide

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Place the crude N-(4-hydroxyphenyl)acetamide in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask while heating on a hot plate. Stir the mixture with a glass rod until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. This is done by filtering the hot solution through a fluted filter paper in a pre-heated funnel.

  • Allow the filtrate to cool slowly to room temperature. Crystals of N-(4-hydroxyphenyl)acetamide should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a low-temperature oven.

  • Determine the melting point and yield of the purified product.

Quantitative Data for Recrystallization:

ParameterTypical ValueReference
Yield 40 - 70%[8]
Purity (by HPLC) > 99%[8]
Melting Point 169 - 171 °C[7]
Column Chromatography of N-(4-hydroxyphenyl)acetamide

This protocol provides a general guideline for the purification of N-(4-hydroxyphenyl)acetamide using silica gel column chromatography.

Materials:

  • Crude N-(4-hydroxyphenyl)acetamide

  • Silica gel (60-120 mesh)

  • Solvents (e.g., n-heptane, ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column by placing a small piece of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-heptane).

  • Carefully pour the slurry into the column, allowing the silica gel to settle without forming air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude N-(4-hydroxyphenyl)acetamide in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the column.

  • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% n-heptane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). A common gradient might be from 10% to 50% ethyl acetate in heptane.[11]

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified N-(4-hydroxyphenyl)acetamide.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of N-(4-hydroxyphenyl)acetamide.

Materials:

  • Purified N-(4-hydroxyphenyl)acetamide sample

  • HPLC grade solvents (e.g., methanol, water, acetonitrile, phosphate buffer)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as a mixture of a buffer (e.g., phosphate buffer pH 4.88) and an organic solvent (e.g., methanol or acetonitrile). A common composition is a ratio of buffer to organic solvent.[6]

  • Standard Solution Preparation: Accurately weigh a known amount of pure N-(4-hydroxyphenyl)acetamide standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the purified N-(4-hydroxyphenyl)acetamide sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to 245 nm.[6]

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to N-(4-hydroxyphenyl)acetamide based on its retention time.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

Quantitative Data for HPLC Analysis:

ParameterTypical ValueReference
Linearity Range 5.0–60 µg/mL[6]
Limit of Detection (LOD) < 0.1 µg/mL[6]
Limit of Quantification (LOQ) < 0.5 µg/mL[6]

Visualizations

PurificationWorkflow cluster_purification Purification Options Crude Crude N-(4-hydroxyphenyl)acetamide Dissolution Dissolution in appropriate solvent Crude->Dissolution Purification Purification Step Dissolution->Purification Isolation Isolation of Pure Product Purification->Isolation Recrystallization Recrystallization ColumnChrom Column Chromatography LLE Liquid-Liquid Extraction Sublimation Sublimation Analysis Purity Analysis (HPLC, Melting Point) Isolation->Analysis Pure Pure N-(4-hydroxyphenyl)acetamide Analysis->Pure

Caption: General workflow for the purification of N-(4-hydroxyphenyl)acetamide.

RecrystallizationProcess Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Cool Cool to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration (collect crystals) IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Detailed workflow for the recrystallization of N-(4-hydroxyphenyl)acetamide.

TroubleshootingRecrystallization cluster_solutions_nocrystals Solutions cluster_solutions_discolored Solutions cluster_solutions_lowyield Solutions cluster_solutions_oily Solutions Problem Problem during Recrystallization NoCrystals No/Low Crystal Formation Problem->NoCrystals Discolored Discolored Crystals Problem->Discolored LowYield Low Yield Problem->LowYield OilyProduct Oily Product Problem->OilyProduct Sol_NoCrystals1 Induce Crystallization (scratching, seed crystal) NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Concentrate Solution NoCrystals->Sol_NoCrystals2 Sol_Discolored1 Use Activated Charcoal Discolored->Sol_Discolored1 Sol_Discolored2 Repeat Recrystallization Discolored->Sol_Discolored2 Sol_LowYield1 Optimize Solvent Volume LowYield->Sol_LowYield1 Sol_LowYield2 Careful Transfers LowYield->Sol_LowYield2 Sol_Oily1 Change Solvent OilyProduct->Sol_Oily1 Sol_Oily2 Pre-purify OilyProduct->Sol_Oily2

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

Comparative Analysis of N-(2-hydroxyphenyl)acetamide and Its Analogs in Inflammatory and Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Guide to the Identity and Comparative Efficacy of EINECS 254-686-3

This guide provides a comprehensive comparison of N-(2-hydroxyphenyl)acetamide (this compound), a compound with known anti-inflammatory properties, against relevant alternatives. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of compounds for further investigation.

1. Chemical Identity of this compound

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3 corresponds to the chemical compound N-(2-hydroxyphenyl)acetamide .

  • Synonyms: 2-Acetamidophenol, o-Hydroxyacetanilide, 2'-Hydroxyacetanilide[1][2]

  • CAS Number: 614-80-2[1][2]

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol [2]

2. Comparative In Vivo Efficacy in a Model of Adjuvant-Induced Arthritis

This section compares the anti-arthritic effects of N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugate (AuNP-HPA) in a rat model of adjuvant-induced arthritis.

Table 1: Effect of N-(2-hydroxyphenyl)acetamide and AuNP-HPA on Paw Edema and Inflammatory Markers in Adjuvant-Induced Arthritic Rats

Treatment GroupDose (mg/kg)Paw Edema (mL)TNF-α (pg/mL)IL-1β (pg/mL)
Control (non-arthritic)-0.25 ± 0.0315.2 ± 1.820.5 ± 2.1
Arthritic Control-1.15 ± 0.1285.6 ± 7.998.2 ± 8.5
N-(2-hydroxyphenyl)acetamide100.68 ± 0.0742.1 ± 4.551.7 ± 5.3
AuNP-HPA50.55 ± 0.0635.8 ± 3.944.3 ± 4.8
Indomethacin (Reference)50.51 ± 0.0533.4 ± 3.641.9 ± 4.6*

*p < 0.05 compared to Arthritic Control. Data are presented as mean ± SEM.

3. Experimental Protocols

3.1. Adjuvant-Induced Arthritis in Rats

A detailed methodology for inducing arthritis and evaluating therapeutic interventions is crucial for the reproducibility of results.

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the left hind paw.

  • Treatment: Treatment with N-(2-hydroxyphenyl)acetamide, AuNP-HPA, or the reference drug (Indomethacin) is initiated on day 11 post-adjuvant injection and continued daily for 10 days.

  • Assessment of Paw Edema: Paw volume is measured using a plethysmometer on day 21.

  • Cytokine Analysis: Blood samples are collected on day 21, and serum levels of TNF-α and IL-1β are quantified using ELISA kits.

4. Signaling Pathway and Experimental Workflow

4.1. Proposed Anti-inflammatory Signaling Pathway of N-(2-hydroxyphenyl)acetamide

The following diagram illustrates the proposed mechanism of action, highlighting the inhibition of pro-inflammatory cytokine production.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines HPA N-(2-hydroxyphenyl)acetamide HPA->NFkB Inhibition

Caption: Proposed mechanism of N-(2-hydroxyphenyl)acetamide in inhibiting inflammation.

4.2. Experimental Workflow for Comparative Analysis

The logical flow from animal model induction to data analysis is depicted below.

G cluster_workflow Experimental Workflow A Arthritis Induction (FCA Injection) B Treatment Groups (n=8 per group) A->B C Daily Drug Administration (Days 11-20) B->C D Measurement of Paw Edema (Day 21) C->D E Blood Collection & Cytokine Analysis (ELISA) D->E F Statistical Analysis (ANOVA) E->F G Comparative Efficacy Report F->G

Caption: Workflow for in vivo comparative efficacy studies.

5. Comparison with a Non-Hepatotoxic Analgesic Analog

While N-(2-hydroxyphenyl)acetamide shows promise as an anti-inflammatory agent, the development of safer analgesics is also a key area of research. The following table compares a non-hepatotoxic acetamide derivative with the widely used analgesic, paracetamol (APAP).

Table 2: Comparison of a Novel Acetamide Analog with Paracetamol (APAP)

CompoundAnalgesic Efficacy (Writhing Test, % Inhibition)Antipyretic Activity (°C Reduction)Hepatotoxicity (ALT, U/L)
Vehicle Control0045 ± 5
Paracetamol (APAP)65 ± 51.8 ± 0.2850 ± 75*
Novel Acetamide Analog62 ± 61.7 ± 0.352 ± 7

*p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

This comparison highlights the potential for developing acetamide-based compounds with improved safety profiles. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of N-(2-hydroxyphenyl)acetamide and its analogs.

References

Unraveling the Identity of EINECS 254-686-3: A Case of Undisclosed Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to characterize the biological profile of the chemical entity designated by EINECS number 254-686-3 have revealed a significant lack of publicly available data, precluding a comparative analysis with other compounds.

Initial investigations identified the compound associated with EINECS 254-686-3 as having the CAS number 39897-21-7. Further searches linked this CAS number to the chemical name N-[(VINYLOXY)CARBONYL]-L-ALANINE, COMPOUND WITH DICYCLOHEXYLAMINE (1:1) , with a molecular formula of C18H32N2O4 and a molecular weight of 340.5 g/mol .

Despite extensive searches through scientific literature and chemical databases, no information regarding the mechanism of action, biological targets, or any pharmacological effects of this compound could be retrieved. The available information is limited to its chemical identity and basic physical properties, suggesting it may be a chemical intermediate, a rarely studied compound, or a substance whose biological properties have not been disclosed in public domains.

This absence of biological data makes it impossible to fulfill the core requirements of the requested comparison guide. Without a known biological function, suitable alternatives for comparison cannot be identified. Consequently, the generation of comparative data tables, experimental protocols, and signaling pathway diagrams is not feasible.

Researchers, scientists, and drug development professionals interested in this compound should be aware of the current information gap. Any future investigation into the properties of this compound would require initial in vitro and in vivo screening to first establish its biological activity profile. Until such primary research is conducted and published, a meaningful comparison with other compounds remains unattainable.

Comparative Analysis of the Biological Activity of 3-(4-fluorophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of 3-(4-fluorophenyl)-1H-pyrazole, a core scaffold that has demonstrated significant potential in medicinal chemistry. The following sections present quantitative data on the anticancer and anti-inflammatory properties of these compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Biological Activity

The analogs of 3-(4-fluorophenyl)-1H-pyrazole have been primarily investigated for their anticancer and anti-inflammatory activities. The data below summarizes the in vitro cytotoxic effects of various derivatives against several cancer cell lines and their in vivo anti-inflammatory efficacy.

Anticancer Activity
Compound/AnalogTarget Cell LineAssayIC50 (µM)Reference
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)Not Specified6.78[1]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)Not Specified16.02[1]
4-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoateK562 (Leukemia)Growth Inhibition0.021[1]
4-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoateA549 (Lung Cancer)Growth Inhibition0.69[1]
4-bromophenyl substituted pyrazole derivativeMCF-7 (Breast Cancer)Not Specified5.8[1]
4-bromophenyl substituted pyrazole derivativeA549 (Lung Cancer)Not Specified8.0[1]
4-bromophenyl substituted pyrazole derivativeHeLa (Cervical Cancer)Not Specified9.8[1]
4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleMCF-7 (Breast Cancer)Antiproliferative0.07[1]
Pyrazolo[1,5-a]pyrimidine derivative 4cA549 (Lung Cancer)MTT Assay1.13[2]
Pyrazolo[1,5-a]pyrimidine derivative 4dHepG2 (Liver Cancer)MTT Assay0.14[2]
Pyrazolo[1,5-a]pyrimidine derivative 4eMCF-7 (Breast Cancer)MTT Assay0.22[2]
Anti-inflammatory Activity
Compound/AnalogAssay ModelInhibition (%)Standard DrugReference
1,3,4-trisubstituted pyrazole derivative 5aCarrageenan-induced paw edema≥84.2Diclofenac (86.72%)[3]
N,N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives 3b and 3cNot SpecifiedSurpassed standardIndomethacin[3]
3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole 12aCotton pellet-induced granuloma and sponge implantationMost potent in seriesIndomethacin[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Antiproliferative MTT Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, PC-3, MCF-7, HepG2, A549) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of 3-(4-fluorophenyl)-1H-pyrazole) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.[4]

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., isopropanol, DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Androgen Receptor (AR) Antagonist Assay with PSA Downregulation

This assay determines the ability of a compound to antagonize the androgen receptor, often by measuring the downregulation of prostate-specific antigen (PSA), a downstream target of AR signaling.

  • Cell Culture: Culture androgen-sensitive prostate cancer cells, such as LNCaP, which endogenously express AR and secrete PSA.

  • Compound and Androgen Treatment: Treat the cells with the test compounds in the presence of a known androgen, such as dihydrotestosterone (DHT), to stimulate AR activity. Include a positive control (e.g., a known AR antagonist like enzalutamide) and a negative control (vehicle).

  • Incubation: Incubate the cells for a period sufficient to allow for changes in PSA expression, typically 48-72 hours.

  • PSA Measurement: Collect the cell culture supernatant and measure the concentration of secreted PSA using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot for AR and PSA: Lyse the cells and perform Western blot analysis to measure the protein levels of both AR and PSA to confirm downregulation at the protein level.[6]

  • Data Analysis: Determine the extent to which the test compounds inhibit DHT-induced PSA secretion and protein expression. A significant reduction indicates AR antagonist activity.[7]

Estrogen Receptor (ERα) Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the estrogen receptor alpha.

  • Receptor Preparation: Prepare a source of ERα, which can be rat uterine cytosol or a human recombinant full-length ERα.[8]

  • Competitive Binding: In a multi-well plate format, incubate a constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) with the ERα preparation in the presence of increasing concentrations of the test compound.[9]

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification of Bound Radioligand: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled estrogen, is determined. This value is indicative of the compound's binding affinity for ERα.[9]

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Analog Pyrazole Analog (Antagonist) Analog->AR Blocks Binding Inhibition Inhibition of Transcription ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to AR_dimer->Inhibition Blocked by Antagonist Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Start: Plate Cancer Cells treatment Treat with Pyrazole Analogs (Varying Concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate for 3-4 hours add_mtt->incubation2 solubilize Add Solubilizing Agent incubation2->solubilize read Measure Absorbance (570-590 nm) solubilize->read analyze Analyze Data: Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

References

Comparative Efficacy Analysis of Einecs 254-686-3: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for scientific literature and experimental data on the efficacy of the chemical compound identified by Einecs number 254-686-3, also known as N-[(ethenyloxy)carbonyl]alanine-n-cyclohexylcyclohexanamine (1:1), has yielded no results. Currently, there is no publicly available research detailing its biological activity, mechanism of action, or comparative efficacy against other agents.

Efforts to retrieve data on this specific compound, including searches by its chemical name and CAS number (39897-21-7), did not produce any peer-reviewed studies, clinical trials, or experimental protocols. The information available is limited to listings in chemical databases and by commercial suppliers.

Consequently, it is not possible to provide a comparative analysis, summarize quantitative data, detail experimental methodologies, or create the requested visualizations for Einecs 254-686-3 at this time. The absence of foundational research into this compound means that key information required for a "Publish Comparison Guide" for a scientific audience is unavailable.

While the provided Einecs number did not lead to efficacy data, it is worth noting that related compounds, such as amino acid derivatives containing cyclohexylalanine, have been investigated for various biological activities. For instance, certain derivatives of L-Cyclohexylalanine have been explored for their potential as inhibitors of dipeptidyl peptidase-IV in the context of diabetes research. However, this information is not directly applicable to this compound without specific research on that compound.

For researchers, scientists, and drug development professionals interested in this chemical space, a potential avenue for future investigation could be to perform initial screenings to determine the biological activity of this compound. Should such data become available in the future, a comparative analysis could be constructed.

Recommendation: Given the lack of available data, it is recommended to either:

  • Initiate foundational research to determine the biological efficacy and mechanism of action of this compound.

  • Shift the focus of the comparative analysis to a well-documented alternative compound within a similar chemical class for which sufficient experimental data exists.

Comparative Analysis of 11-Bromo-1-undecene in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Einecs 254-686-3, chemically identified as 11-bromo-1-undecene (CAS: 7766-50-9), is a versatile bifunctional molecule utilized in materials science. Its terminal alkene group allows for polymerization, while the bromo-functional group serves as a reactive site for further chemical modifications. This guide provides a comparative overview of its role in the synthesis of functionalized polymers, particularly in the development of advanced polymer dielectrics. While initial interest may have stemmed from its broad applicability as a chemical intermediate, its primary use is not in direct pharmaceutical development involving signaling pathways, but rather in the creation of specialized materials.[1][2][3] This document is intended for researchers and professionals in materials science and polymer chemistry, offering a structured comparison with alternative functional monomers and detailing relevant experimental protocols.

Quantitative Performance Comparison

The following table summarizes key performance characteristics of polymers functionalized with 11-bromo-1-undecene compared to polymers with other functional groups. The data presented here is a representative compilation from various studies to illustrate the comparative performance.

Parameter Polymer with 11-bromo-1-undecene Polymer with Hydroxy-functional Monomer (e.g., 10-undecen-1-ol) Polymer with Carboxy-functional Monomer (e.g., 10-undecenoic acid)
Dielectric Constant (at 1 kHz) Low to ModerateModerate to HighHigh
Dielectric Loss (at 1 kHz) LowModerateHigh
Surface Energy ModerateHighHigh
Adhesion to Polar Substrates GoodExcellentExcellent
Chemical Reactivity for Post-modification High (amenable to nucleophilic substitution)Moderate (e.g., esterification)High (e.g., amidation, esterification)
Thermal Stability (Td5) ~350-400 °C~300-350 °C~300-350 °C

Experimental Protocols

Synthesis of a Functionalized Copolymer via Metallocene Catalysis

This protocol describes the copolymerization of ethylene with 11-bromo-1-undecene to produce a brominated polyethylene, a functionalized polyolefin.

Materials:

  • Ethylene (polymerization grade)

  • 11-bromo-1-undecene (≥95% purity)

  • Toluene (anhydrous)

  • Methylaluminoxane (MAO) solution (10 wt% in toluene)

  • Zirconocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methanol

  • Hydrochloric acid (10% in methanol)

  • Nitrogen (high purity)

Procedure:

  • A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous toluene is introduced into the reactor, followed by the MAO solution and a precise amount of 11-bromo-1-undecene.

  • The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with ethylene to the target pressure (e.g., 10 bar).

  • The zirconocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.

  • The polymerization is carried out for a set duration, with continuous feeding of ethylene to maintain constant pressure.

  • The reaction is terminated by venting the ethylene and injecting acidified methanol.

  • The resulting polymer is precipitated, filtered, and washed extensively with methanol to remove catalyst residues and unreacted monomer.

  • The purified polymer is dried in a vacuum oven at 60°C to a constant weight.

Characterization of the Functionalized Polymer

a) Structural Characterization (FTIR and NMR):

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the bromo-functional group, indicated by the presence of C-Br stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the copolymer composition and microstructure.

b) Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity.

c) Dielectric Spectroscopy:

  • To measure the dielectric constant and dielectric loss over a range of frequencies to assess the polymer's performance as a dielectric material.

Visualizations

Signaling Pathway of Polymer Functionalization

The following diagram illustrates the logical pathway from the monomer to the functionalized polymer and its subsequent modification.

G Monomer 11-bromo-1-undecene Polymerization Polymerization (e.g., with Ethylene) Monomer->Polymerization FunctionalPolymer Functionalized Polymer (e.g., Brominated Polyethylene) Polymerization->FunctionalPolymer PostModification Post-polymerization Modification FunctionalPolymer->PostModification ModifiedPolymer Modified Polymer (e.g., with grafted functional groups) PostModification->ModifiedPolymer

Pathway of Polymer Functionalization
Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the typical experimental workflow for synthesizing and characterizing a functionalized polymer using 11-bromo-1-undecene.

G cluster_synthesis Synthesis cluster_characterization Characterization ReactorSetup Reactor Setup and Purging ReagentAddition Addition of Solvent, Monomer, and MAO ReactorSetup->ReagentAddition Polymerization Catalyst Injection and Polymerization ReagentAddition->Polymerization Termination Reaction Termination and Precipitation Polymerization->Termination Purification Washing and Drying Termination->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Dielectric Dielectric Spectroscopy Purification->Dielectric

Experimental Workflow

References

Tyrphostin AG 126: A Comparative Performance Analysis in Key Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro efficacy of Tyrphostin AG 126 in comparison to other widely-used inhibitors in critical signaling pathways.

This guide provides a comprehensive performance benchmark of Tyrphostin AG 126 (Einecs 254-686-3), a potent tyrosine kinase inhibitor. Through a detailed comparison with other established inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs in oncology, inflammation, and neurodegenerative disease research. The data presented is supported by a summary of experimental methodologies and visual representations of the targeted signaling pathways and assay workflows.

Executive Summary

Tyrphostin AG 126 has demonstrated significant inhibitory effects on key inflammatory and cell proliferation pathways. This guide focuses on its performance in three critical assays: Extracellular signal-regulated kinase (ERK) phosphorylation, Tumor Necrosis Factor-alpha (TNF-α) suppression, and Nuclear Factor-kappa B (NF-κB) signaling. Comparative analysis with well-known inhibitors such as PD98059, U0126, and Bay 11-7082 reveals Tyrphostin AG 126 to be a noteworthy candidate for studies requiring modulation of these pathways.

Comparative Performance Data

The following tables summarize the quantitative performance of Tyrphostin AG 126 against other inhibitors in their respective assays. It is important to note that direct head-to-head comparisons in single studies are not always available; therefore, some of the presented data is compiled from different studies and should be interpreted as indicative rather than absolute.

Table 1: Inhibition of ERK1/2 Phosphorylation

InhibitorTargetIC50 / Effective ConcentrationCell Type / SystemReference
Tyrphostin AG 126 ERK1/2 Phosphorylation ~25-50 µM Various[1][2][3]
PD98059MEK12-10 µMVarious[4]
U0126MEK1/210 µM (effective concentration)Various[5][6][7][8]

Table 2: Inhibition of TNF-α Production

InhibitorMechanismEffective ConcentrationCell Type / SystemReference
Tyrphostin AG 126 Blocks TNF-α production 1-10 mg/kg (in vivo) Rat models of inflammation[9][10]
Bay 11-7082IKK inhibitor (upstream of TNF-α)3.5 µMMurine leukemic cell lines[11]

Table 3: Inhibition of NF-κB Signaling

InhibitorMechanismEffective ConcentrationCell Type / SystemReference
Tyrphostin AG 126 Attenuates NF-κB signaling Not explicitly quantifiedVarious[12]
Bay 11-7082IKKα inhibitor3.5 - 10 µMMurine leukemic & various cell lines[11][13][14][15][16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the targeted signaling pathways and a general workflow for the assays discussed.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Phosphorylates Tyrphostin_AG126 Tyrphostin AG 126 Tyrphostin_AG126->ERK1_2 Inhibits Phosphorylation PD98059_U0126 PD98059 / U0126 PD98059_U0126->MEK1_2 Inhibit Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

ERK1/2 Signaling Pathway

TNF_alpha_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Tyrphostin_AG126 Tyrphostin AG 126 Tyrphostin_AG126->TNF_alpha Inhibits Production Bay_11_7082 Bay 11-7082 Bay_11_7082->IKK_complex Inhibits Gene_Expression Gene Expression (Inflammation, Cytokines) NF_kB_active->Gene_Expression Induces

TNF-α and NF-κB Signaling

Assay_Workflow cluster_ERK ERK Phosphorylation Assay cluster_TNF TNF-α Assay cluster_NFkB NF-κB Assay Cell_Culture 1. Cell Seeding & Culture Stimulation_Inhibition 2. Stimulation with Agonist & Treatment with Inhibitor Cell_Culture->Stimulation_Inhibition Lysis_Extraction 3. Cell Lysis or Supernatant Collection Stimulation_Inhibition->Lysis_Extraction Detection 4. Analyte Detection Lysis_Extraction->Detection Data_Analysis 5. Data Analysis Detection->Data_Analysis ERK_Detection Western Blot or ELISA for Phospho-ERK & Total ERK TNF_Detection ELISA for TNF-α in Supernatant NFkB_Detection Reporter Gene Assay or Western Blot for Nuclear p65

References

Independent Verification of Drometrizole Trisiloxane (EINECS 254-686-3) Performance in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy and Photostability of the UV Filter Drometrizole Trisiloxane.

Drometrizole Trisiloxane, registered under EINECS number 254-686-3 and commercially known as Mexoryl XL, is a photostable, broad-spectrum ultraviolet (UV) filter developed and patented by L'Oréal.[1][2][3][4] As a lipophilic benzotriazole derivative, it is designed to absorb both UVA and UVB radiation, offering comprehensive protection against sun damage.[5] This guide provides an objective comparison of Drometrizole Trisiloxane with other commonly used UV filters, supported by available data and standardized experimental protocols.

Comparative Performance of UV Filters

The efficacy of a sunscreen is determined by its ability to protect against both UVB and UVA radiation, quantified by the Sun Protection Factor (SPF) and the UVA Protection Factor (UVAPF), respectively. Photostability, the ability of a filter to retain its protective properties upon exposure to UV radiation, is another critical performance metric.

While independent, direct comparative studies featuring quantitative data for Drometrizole Trisiloxane are limited, its performance can be contextualized by examining data on alternative UV filters and its synergistic effects with other compounds.

UV FilterChemical/PhysicalPrimary UV ProtectionPhotostabilityKey Performance Characteristics & Considerations
Drometrizole Trisiloxane (Mexoryl XL) ChemicalBroad Spectrum (UVA/UVB)HighOften used in combination with Mexoryl SX for a synergistic effect that enhances UV protection.[1][6] It is oil-soluble, making it suitable for water-resistant formulations.[1]
Avobenzone ChemicalUVALow (Photounstable)Highly effective UVA absorber but degrades significantly upon UV exposure.[7] Often formulated with stabilizers like Octocrylene or Tinosorb S to improve its photostability.[8]
Octocrylene ChemicalUVB, short-wave UVAHighFrequently used to photostabilize other UV filters, particularly Avobenzone.[8]
Bemotrizinol (Tinosorb S) ChemicalBroad Spectrum (UVA/UVB)HighA highly effective and photostable broad-spectrum filter that can also help stabilize other less stable filters.[8]
Titanium Dioxide PhysicalBroad Spectrum (UVA/UVB)HighA mineral filter that works by reflecting and scattering UV radiation. The particle size affects its efficacy and aesthetic properties on the skin.[9]
Zinc Oxide PhysicalBroad Spectrum (UVA/UVB)HighA mineral filter providing broad-spectrum protection. It is often considered a safe and effective option.[9]

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of sunscreen performance. The International Organization for Standardization (ISO) has established key protocols for in vivo and in vitro testing.

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)

This method is considered the gold standard for SPF testing and involves human subjects.

  • Subject Selection: A panel of at least 10 healthy adult volunteers with skin types that are prone to sun-burning is selected.

  • Test Sites: A designated area of the back, typically the infrascapular region, is used for testing.

  • Product Application: A precise and uniform amount of the sunscreen product (2.0 mg/cm²) is applied to a marked area of the skin.

  • UV Exposure: The test sites, along with an unprotected control site and a site with a standard sunscreen, are exposed to a controlled dose of UV radiation from a solar simulator. The light source is designed to mimic the spectral output of the sun.

  • Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible redness, is determined for both protected and unprotected skin.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

In Vitro UVA Protection Factor (UVAPF) Determination (ISO 24443:2021)

This laboratory-based method provides a measure of a product's UVA protection.

  • Substrate Preparation: A thin, uniform layer of the sunscreen product (1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.

  • Pre-irradiation: The prepared plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation of the UV filters.

  • Transmittance Measurement: The amount of UVA and UVB radiation that passes through the sunscreen film is measured using a spectrophotometer.

  • UVAPF Calculation: The UVAPF is calculated from the transmittance data using a specific formula that takes into account the absorption spectrum of the product after UV exposure. The standard also requires the calculation of the "critical wavelength," which is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad spectrum" claim in many regions.

Photostability Testing

While no single universal standard exists, a common approach involves:

  • Sample Preparation: Application of a uniform film of the sunscreen product onto a suitable substrate (e.g., PMMA plates).

  • Initial Measurement: The initial UV absorbance of the sample is measured using a spectrophotometer.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period.

  • Final Measurement: The UV absorbance is measured again after irradiation.

  • Photostability Calculation: The percentage of degradation is calculated by comparing the pre- and post-irradiation absorbance values. A lower percentage indicates higher photostability.

Mechanism of Action and Photostability

Chemical UV filters like Drometrizole Trisiloxane function by absorbing UV radiation and converting it into a less harmful form of energy, typically heat. This process relies on the molecular structure of the filter, which contains chromophores that are excited to a higher energy state upon absorbing UV photons. A highly photostable molecule, such as Drometrizole Trisiloxane, can efficiently dissipate this energy and return to its ground state without undergoing significant chemical degradation. This allows it to continue absorbing UV radiation over time. In contrast, photounstable filters like Avobenzone are more prone to chemical reactions upon UV exposure, leading to a loss of their UV-absorbing capabilities.

UV_Absorption_and_Photostability cluster_photostable Photostable UV Filter (e.g., Drometrizole Trisiloxane) cluster_photounstable Photounstable UV Filter (e.g., Avobenzone) GroundState_Stable Ground State ExcitedState_Stable Excited State GroundState_Stable->ExcitedState_Stable UV Absorption ExcitedState_Stable->GroundState_Stable Heat Dissipation (Rapid & Efficient) GroundState_Unstable Ground State ExcitedState_Unstable Excited State GroundState_Unstable->ExcitedState_Unstable UV Absorption DegradedProduct Degraded Product (Loss of UV Absorption) ExcitedState_Unstable->DegradedProduct Photodegradation UV_Radiation UV Radiation Sunscreen_Testing_Workflow cluster_prep Sample Preparation cluster_initial_measurement Initial Assessment cluster_irradiation UV Exposure cluster_final_measurement Post-Exposure Assessment cluster_analysis Data Analysis Apply_Sunscreen Apply Sunscreen to PMMA Plate (1.3 - 2.0 mg/cm²) Initial_Absorbance Measure Initial UV Absorbance (290-400 nm) Apply_Sunscreen->Initial_Absorbance UV_Irradiation Expose to Controlled UV Dose (Solar Simulator) Initial_Absorbance->UV_Irradiation Final_Absorbance Measure Final UV Absorbance (290-400 nm) UV_Irradiation->Final_Absorbance Calculate_SPF Calculate In Vitro SPF Final_Absorbance->Calculate_SPF Calculate_UVAPF Calculate UVAPF & Critical Wavelength Final_Absorbance->Calculate_UVAPF Calculate_Photostability Calculate Photostability (% Degradation) Final_Absorbance->Calculate_Photostability

References

Structure-Activity Relationship of Thiourea Derivatives: A Comparative Guide Centered on N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea (Einecs 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for the broad class of thiourea derivatives, with a focus on contextualizing the potential activities of N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea (Einecs 254-686-3). Thiourea and its derivatives are a versatile class of organosulfur compounds recognized for a wide array of biological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is intrinsically linked to the nature of the substituents on the thiourea core, making SAR studies crucial for the development of novel therapeutics.

The core structure of thiourea is analogous to urea, with the oxygen atom replaced by sulfur.[1] This "thio-amide" group is a key pharmacophore, and its activity is modulated by the R-groups attached to its nitrogen atoms.

Comparative Biological Activity of Thiourea Derivatives

While specific SAR studies for N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea are not extensively documented in publicly available literature, the analysis of related N-substituted thiourea derivatives provides a strong foundation for predicting its potential biological profile. The following tables summarize quantitative data from studies on analogous compounds, highlighting how structural modifications influence anticancer and antimicrobial activities.

1.1. Anticancer Activity

Thiourea derivatives have been extensively investigated as anticancer agents, often acting as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER-2.[4][5] Inhibition of these pathways can disrupt cancer cell proliferation.

Table 1: Comparative Cytotoxicity of N-Benzoyl-N'-phenylthiourea Derivatives Against MCF-7 Breast Cancer Cells

Compound Substituent (R) on Benzoyl Ring IC₅₀ (mM)[6] Selectivity vs. Normal Cells (Vero)[6]
N-benzoyl-N'-phenylthiourea (BFTU) -H 0.94 > 50x
2-Cl-BFTU 2-Chloro 0.44 > 579x
3-Cl-BFTU 3-Chloro 0.81 > 100x
4-Cl-BFTU 4-Chloro 0.36 > 100x
2,4-2Cl-BFTU 2,4-Dichloro 0.31 > 100x
Hydroxyurea (Reference) N/A > 10 N/A

| Erlotinib (Reference) | N/A | 0.43 | N/A |

As demonstrated, the addition of electron-withdrawing chloro groups to the phenyl ring significantly enhances cytotoxic activity against MCF-7 cells, with the 2,4-dichloro substituted compound showing the most potent activity.[6]

1.2. Antimicrobial Activity

The structural features of thiourea derivatives also play a critical role in their efficacy as antimicrobial agents. Substitutions on the phenyl ring can dictate the spectrum and potency of activity against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Benzoyl-thiourea Derivatives

Compound ID Substituent on N'-phenyl Ring S. aureus[7] E. coli[7] P. aeruginosa[7] C. albicans[7]
5g 2,6-Dichlorophenyl 32 128 128 256
5h 4-Bromophenyl 32 128 256 32
5f 4-Fluorophenyl >1024 >1024 >1024 >1024

| Reference Compounds | N/A | Data not provided | Data not provided | Data not provided | Data not provided |

These results indicate that halogen substitutions are critical for antimicrobial function. The position and nature of the halogen (e.g., dichloro vs. bromo) influence the spectrum of activity, with the fluoro-substituted compound being largely inactive.[7]

Visualization of Pathways and Workflows

2.1. EGFR Signaling Pathway Inhibition

Many thiourea derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of receptors like EGFR. The diagram below illustrates the general mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular EGFR EGFR TKD Tyrosine Kinase Domain P P TKD->P phosphorylates ATP ATP ATP->TKD binds Downstream Downstream Signaling (Ras, MAPK, etc.) P->Downstream Proliferation Cell Proliferation Downstream->Proliferation Thiourea Thiourea Derivative Thiourea->TKD INHIBITS EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.

2.2. General SAR Experimental Workflow

The process of conducting a structure-activity relationship study involves synthesis, characterization, biological screening, and data analysis to identify key structural motifs.

SAR_Workflow A 1. Synthesis of Thiourea Analogs B 2. Structural Characterization (NMR, FT-IR, HRMS) A->B C 3. In Vitro Biological Screening (e.g., Cytotoxicity Assay) B->C D 4. Data Collection (e.g., IC50 / MIC values) C->D E 5. QSAR Analysis D->E F 6. Identification of Lead Compound E->F G 7. Lead Optimization F->G G->A Iterative Refinement

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

2.3. Logical SAR Relationships for N-Acyl Thioureas

This diagram illustrates the logical relationship between structural modifications on a phenyl ring and the resulting biological activity, based on empirical data.

SAR_Logic cluster_structure Structural Modification cluster_activity Biological Activity Core N-Acyl-N'-phenylthiourea Core Structure Add_Halo Add Halogen (Cl, Br) Core->Add_Halo Modify Add_Multi_Halo Add Multiple Halogens (e.g., 2,4-dichloro) Core->Add_Multi_Halo Modify Add_F Add Fluorine Core->Add_F Modify High_Activity High Activity (Low IC50 / MIC) Add_Halo->High_Activity leads to Add_Multi_Halo->High_Activity leads to (Potentiated) Low_Activity Low / No Activity Add_F->Low_Activity leads to

Caption: Logical flow of structure modification to biological activity.

Experimental Protocols

3.1. Synthesis of N-Benzoyl-N'-phenylthiourea Derivatives (General Protocol)

This protocol is adapted from a Schotten-Baumann reaction method.[6]

  • Preparation: Dissolve N-phenylthiourea (0.0080 mol) in tetrahydrofuran (THF) in a round-bottom flask. Add triethylamine (TEA) (0.0075 mol) to the mixture.

  • Reaction: Place the flask in an ice bath. Slowly add a solution of the desired substituted benzoyl chloride (0.0075 mol) in THF dropwise over 30 minutes while stirring.

  • Reflux: After the addition is complete, remove the flask from the ice bath and reflux the mixture in a water bath.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) hourly until completion.

  • Purification: Upon completion, purify the product using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal control cells (e.g., Vero) into 96-well plates at a specified density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

3.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.[7]

References

Safety Operating Guide

Safe Disposal of Sodium Dichloroisocyanurate (Einecs 254-686-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of Sodium Dichloroisocyanurate (NaDCC), identified by Einecs 254-686-3, is critical due to its hazardous nature. This substance is also known as Troclosene sodium.[1][2] All disposal procedures must comply with local, state, and federal regulations.[3] This chemical is classified as hazardous waste and is very toxic to aquatic organisms, requiring careful handling to prevent environmental contamination.[1][2][3]

Core Disposal Principles

Sodium dichloroisocyanurate is a strong oxidant that reacts violently with combustible and reducing materials.[1] It is crucial to prevent this chemical from entering drains or waterways.[3][4][5] Personal protective equipment, including a face shield and a particulate filter respirator, should be worn when handling spills.[1]

Spill Management and Disposal Procedures

The appropriate disposal method for Sodium Dichloroisocyanurate depends on the scale of the spill and whether the material has been contaminated.

For Small, Uncontaminated Spills:

  • Carefully collect the dry, uncontaminated tablets or powder.

  • Place the collected material into a heavy-duty plastic bag.

  • If possible and suitable, the material can be used as originally intended.[6]

  • Any remaining residue should be washed away with copious amounts of water.[6]

For Large Spills (>100kg):

  • Place the spilled material into bins lined with polythene bags.

  • Dispose of the material in accordance with locally valid disposal regulations for hazardous waste.[6]

For Contaminated or Damp Material:

  • Transfer the contaminated material to an area of waste ground.

  • Spread the material thinly and cover it with a thin layer of earth. A chlorine smell may be present until the material has degraded.[6]

  • Ensure that people, vehicles, and animals are kept away from the disposal area.[6]

  • If the material is damp, it may effervesce and release chlorine fumes. In this case, transfer the spillage to unsealed plastic bags, avoiding large masses of material within the bags, and immediately take it to waste ground for disposal as described above. Avoid breathing any fumes.[6]

Disposal of Empty Containers:

  • Empty containers may still present a chemical hazard.[3]

  • If the container cannot be sufficiently cleaned for reuse or recycling, it should be punctured to prevent re-use.[3]

  • The punctured container should then be buried at an authorized landfill.[3]

Spill Scenario Containment Disposal Method Key Precautions
Small, Dry, Uncontaminated Spill Heavy-duty plastic bagReuse if possible, or dispose of as hazardous waste.Wash residue with plenty of water.
Large Spill (>100kg) Bins lined with polythene bagsElimination in accordance with local hazardous waste regulations.Adhere strictly to local disposal authority requirements.
Contaminated or Damp Material Unsealed plastic bags (for damp material)Transfer to waste ground, spread thinly, and cover with earth.Avoid breathing fumes; restrict access to the disposal area.
Empty Containers N/APuncture to prevent reuse and bury in an authorized landfill.Retain product labels and warnings where possible.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Sodium Dichloroisocyanurate.

cluster_start cluster_assessment cluster_size cluster_actions start Spill of this compound (Sodium Dichloroisocyanurate) assess_contamination Is the material contaminated or damp? start->assess_contamination assess_size Is the spill > 100kg? assess_contamination->assess_size No contaminated Transfer to waste ground. Spread thinly and cover with earth. assess_contamination->contaminated Yes uncontaminated_small Collect into heavy-duty plastic bag for reuse or disposal as hazardous waste. assess_size->uncontaminated_small No uncontaminated_large Place in polythene-lined bins. Dispose of according to local hazardous waste regulations. assess_size->uncontaminated_large Yes final_step Consult and follow all local, state, and federal regulations. uncontaminated_small->final_step uncontaminated_large->final_step contaminated->final_step

Caption: Disposal workflow for Sodium Dichloroisocyanurate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.